molecular formula C58H92N6O17 B15560083 KU13

KU13

Número de catálogo: B15560083
Peso molecular: 1145.4 g/mol
Clave InChI: NUWDGIXRDBXIRJ-VBLMKXDASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

KU13 is a useful research compound. Its molecular formula is C58H92N6O17 and its molecular weight is 1145.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C58H92N6O17

Peso molecular

1145.4 g/mol

Nombre IUPAC

(2R,3R,4R,5R,8R,10R,11R,12S,13S,14R)-4-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[[4-(4-pyridin-4-yltriazol-1-yl)phenyl]methoxy]oxan-2-yl]oxy-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,10-dihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one

InChI

InChI=1S/C58H92N6O17/c1-15-43-58(10,72)52(81-55-47(68)46(67)49(42(29-65)77-55)74-30-37-16-18-39(19-17-37)64-28-40(60-61-64)38-20-22-59-23-21-38)35(6)63(13)27-31(2)25-56(8,71)51(80-54-45(66)41(62(11)12)24-32(3)75-54)33(4)48(34(5)53(70)78-43)79-44-26-57(9,73-14)50(69)36(7)76-44/h16-23,28,31-36,41-52,54-55,65-69,71-72H,15,24-27,29-30H2,1-14H3/t31-,32-,33+,34-,35-,36+,41+,42-,43-,44+,45-,46-,47-,48+,49-,50+,51-,52-,54+,55-,56-,57-,58-/m1/s1

Clave InChI

NUWDGIXRDBXIRJ-VBLMKXDASA-N

Origen del producto

United States

Foundational & Exploratory

KU13: A Novel Macrolide Antibiotic Targeting Drug-Resistant Nontuberculous Mycobacteria

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on the Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant nontuberculous mycobacteria (NTM) presents a significant challenge to global public health. In response, a novel macrolide antibiotic, designated KU13, has been developed, demonstrating potent activity against both wild-type and macrolide-resistant strains of Mycobacterium avium complex (MAC), a prevalent NTM pathogen. This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of this compound, intended for researchers and professionals in the field of drug development.

Discovery and Origin

This compound was discovered as part of a focused effort to generate novel antibiotics capable of overcoming existing macrolide resistance mechanisms.[1][2][3] It is a semi-synthetic derivative of azithromycin (B1666446) (AZM), a widely used first-line antibiotic for NTM infections. The development of this compound was a result of a systematic screening of a library of 13 novel azithromycin derivatives, designated KU01 to this compound.[1][3]

The synthesis of this library was achieved through an innovative chemical methodology known as late-stage boron-mediated aglycon delivery (BMAD) .[1][2][3] This strategy allows for the selective modification of the complex azithromycin scaffold, a process that is often challenging using conventional synthetic methods.[1][2] this compound emerged from this library as the most potent compound against both wild-type and macrolide-resistant MAC strains.[1]

Synthesis of this compound

The origin of this compound lies in the chemical modification of azithromycin. The core of its synthesis is the BMAD strategy, which facilitates the regio- and 1,2-cis-stereoselective glycosylation of the azithromycin aglycon.[1][2]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from azithromycin. The key step is the boron-mediated glycosylation. While the full, detailed synthesis protocol is outlined in the primary literature, the general workflow is as follows:

  • Preparation of the Azithromycin Acceptor: Azithromycin is prepared to act as the acceptor molecule for the glycosylation reaction.

  • Preparation of the Glycosyl Donor: A suitable 1,2-anhydro donor is synthesized.

  • Boron-Mediated Aglycon Delivery (BMAD): The azithromycin acceptor and the glycosyl donor are reacted in the presence of a boronic acid catalyst. This reaction proceeds under mild conditions and exhibits high regio- and stereoselectivity, targeting a specific hydroxyl group on the azithromycin molecule.

  • Modification of the Introduced Moiety: Following the glycosylation, further chemical modifications are performed on the newly introduced sugar moiety to yield the final tercyclic structure of this compound.

The following diagram illustrates the general workflow for the synthesis of the KU-series of compounds, including this compound.

G cluster_synthesis Synthesis Workflow of KU-Series AZM Azithromycin (Acceptor) BMAD Boron-Mediated Aglycon Delivery (BMAD) AZM->BMAD Donor 1,2-Anhydro Donor Donor->BMAD Catalyst Boronic Acid Catalyst Catalyst->BMAD KU_intermediate C11-Glycosylated Azithromycin Intermediate BMAD->KU_intermediate Modification Further Chemical Modifications KU_intermediate->Modification KU_library KU01-KU13 Library Modification->KU_library

A high-level overview of the synthetic workflow for generating the KU-series of azithromycin derivatives.

Quantitative Data: Antimicrobial Activity

This compound has demonstrated significantly enhanced antimicrobial activity against various strains of Mycobacterium avium complex (MAC) compared to the parent compound, azithromycin. The minimum inhibitory concentrations (MICs) of this compound were determined against wild-type and macrolide-resistant strains.

CompoundM. avium ATCC 25291 (Wild-type) MIC (µg/mL)M. avium ATCC 25291-R (Macrolide-Resistant) MIC (µg/mL)E. coli NIHJ MIC (µg/mL)
This compound 0.032 - 0.25 0.5 - 8 2
Azithromycin>128>1284

Data summarized from available literature. The ranges in MIC values for this compound against M. avium strains may reflect testing against different subclones or slight variations in experimental conditions.

Experimental Protocols: Key Assays

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of this compound was quantified using a standard broth microdilution method to determine the MIC.

  • Bacterial Culture: Strains of Mycobacterium avium and E. coli are cultured in appropriate liquid media to mid-log phase.

  • Serial Dilution: The test compound (this compound) and control antibiotics (e.g., azithromycin) are serially diluted in a 96-well microplate.

  • Inoculation: Each well is inoculated with a standardized suspension of the bacterial culture.

  • Incubation: The microplates are incubated under appropriate conditions (temperature, time) for bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cryo-Electron Microscopy (Cryo-EM) of the Bacterial Ribosome

To elucidate the mechanism of action, the structure of this compound in complex with the bacterial ribosome was determined using cryo-EM.

  • Ribosome Preparation: 70S ribosomes are purified from a suitable bacterial strain (e.g., E. coli or M. smegmatis).

  • Complex Formation: The purified ribosomes are incubated with an excess of this compound to ensure binding.

  • Vitrification: A small volume of the ribosome-KU13 complex solution is applied to an EM grid, blotted, and plunge-frozen in liquid ethane (B1197151) to create a thin layer of vitrified ice.

  • Data Collection: The vitrified grids are imaged using a transmission electron microscope equipped with a direct electron detector.

  • Image Processing and 3D Reconstruction: The collected images are processed to reconstruct a high-resolution 3D map of the ribosome-KU13 complex.

  • Model Building and Analysis: An atomic model of the ribosome and the bound this compound is built into the cryo-EM density map to analyze the specific interactions.

Mechanism of Action: Ribosomal Binding

Cryo-electron microscopy studies have revealed that this compound exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome.[1] The mechanism of action involves a unique binding mode that distinguishes it from traditional macrolides and enables it to overcome common resistance mechanisms.

The inserted tercyclic moiety of this compound forms a robust anchor within the ribosomal exit tunnel.[1] This interaction creates a novel binding pocket and induces a conformational change in the ribosome, specifically the flipping of the U2847 nucleotide base.[1] This distinct binding mode is believed to be the key to its enhanced activity against macrolide-resistant strains, as it bypasses the typical resistance mechanisms that involve alterations to the canonical macrolide binding site.[1]

The following diagram illustrates the proposed signaling pathway, or more accurately, the mechanism of inhibition, for this compound.

G cluster_moa Mechanism of Action of this compound This compound This compound Ribosome Bacterial Ribosome (50S subunit) This compound->Ribosome Binds to Binding Binding to Ribosomal Exit Tunnel Ribosome->Binding Anchor Tercyclic Moiety Anchors Binding->Anchor Flipping Induces Base Flipping of U2847 Anchor->Flipping Inhibition Inhibition of Protein Synthesis Flipping->Inhibition Death Bacterial Cell Death Inhibition->Death

The proposed mechanism of action for this compound, highlighting its unique interaction with the bacterial ribosome.

Conclusion and Future Directions

This compound represents a promising new lead compound in the development of therapeutics against challenging NTM infections, particularly those caused by macrolide-resistant Mycobacterium avium complex. Its novel synthesis via the BMAD strategy opens up new avenues for the late-stage modification of complex natural products. The unique mechanism of action, involving a distinct binding mode to the bacterial ribosome, provides a clear rationale for its enhanced efficacy.

Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound, as well as its in vivo efficacy and safety profile. The detailed structural insights gained from cryo-EM studies will be invaluable for the future structure-based design of even more potent and specific antibiotics targeting drug-resistant bacteria.

References

KU13: A Technical Guide to a Novel Macrolide Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of KU13, a novel macrolide antibiotic, including its chemical properties, biological activity, mechanism of action, and relevant experimental methodologies.

Core Concepts

This compound is a synthetic derivative of the well-established macrolide antibiotic, azithromycin (B1666446). It has been identified as a potent inhibitor of nontuberculous mycobacteria (NTM) and E. coli. A key publication by Isozaki Y, et al. describes this compound as a product of a late-stage, boron-mediated aglycon delivery strategy aimed at modifying azithromycin to overcome drug-resistant strains of Mycobacterium avium complex (MAC).

Chemical Structure and Properties

While the exact chemical structure of this compound is proprietary and not publicly available in full detail, it is characterized as a derivative of azithromycin featuring a unique tercyclic moiety. This modification is central to its enhanced biological activity.

Table 1: Physicochemical and Biological Properties of this compound

PropertyValue/Description
Chemical Class Macrolide Antibiotic
Parent Compound Azithromycin
CAS Number 3066104-44-4
Molecular Weight 1145.38 g/mol
Biological Activity Inhibitor of nontuberculous mycobacteria (NTM) and E. coli

Mechanism of Action and Signaling Pathway

Similar to other macrolide antibiotics, this compound targets the bacterial ribosome to inhibit protein synthesis. Cryo-electron microscopy studies have revealed that the distinctive tercyclic moiety of this compound plays a crucial role in its mechanism. It is proposed to form a robust anchor on the bacterial ribosome, leading to a unique binding interaction that may circumvent common macrolide resistance mechanisms.

The following diagram illustrates the proposed signaling pathway of this compound, leading to the inhibition of bacterial protein synthesis.

KU13_Signaling_Pathway cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit Exit_Tunnel Nascent Peptide Exit Tunnel 50S_Subunit->Exit_Tunnel Blocks 30S_Subunit 30S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center Protein_Synthesis Protein Synthesis Exit_Tunnel->Protein_Synthesis Inhibits This compound This compound This compound->50S_Subunit Binds to Bacterial_Growth Bacterial Growth and Proliferation Protein_Synthesis->Bacterial_Growth Leads to

Caption: Proposed signaling pathway of this compound in inhibiting bacterial protein synthesis.

Quantitative Data

The primary quantitative data available for this compound is its Minimum Inhibitory Concentration (MIC) against various bacterial species.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

Target OrganismMIC Range (µg/mL)
Mycobacterium spp.0.032 - 8
E. coli2

Experimental Protocols

While the exact experimental protocols used for this compound are detailed in the primary research literature, this section provides a generalized workflow for the key experiments cited.

Synthesis of this compound

The synthesis of this compound involves a specialized chemical modification of azithromycin.

Synthesis_Workflow Start Start Azithromycin Azithromycin (Starting Material) Start->Azithromycin Reaction Late-Stage Boron-Mediated Aglycon Delivery Azithromycin->Reaction Boron_Reagent Boron Reagent Boron_Reagent->Reaction Tercyclic_Moiety_Precursor Tercyclic Moiety Precursor Tercyclic_Moiety_Precursor->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization KU13_Final This compound Characterization->KU13_Final MIC_Determination_Workflow Start Start Prepare_KU13_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_KU13_Dilutions Prepare_Bacterial_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Bacterial_Inoculum Inoculate_Plates Inoculate Microtiter Plates Prepare_KU13_Dilutions->Inoculate_Plates Prepare_Bacterial_Inoculum->Inoculate_Plates Incubation Incubate at Optimal Growth Conditions Inoculate_Plates->Incubation Visual_Assessment Visually Assess for Bacterial Growth Incubation->Visual_Assessment Determine_MIC Determine MIC Visual_Assessment->Determine_MIC

In Vitro Activity of KU13 Against Mycobacterium Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of KU13, a novel macrolide antibiotic, against Mycobacterium species. The information presented herein is based on the available scientific literature and is intended to serve as a resource for researchers and professionals in the field of antimicrobial drug development.

Quantitative Data Summary

This compound has demonstrated significantly enhanced antimicrobial activity against both wild-type and macrolide-resistant strains of the Mycobacterium avium complex (MAC) when compared to the current standard-of-care macrolide, azithromycin (B1666446) (AZM)[1]. The following table summarizes the available quantitative data on the in vitro efficacy of this compound.

CompoundMycobacterium avium StrainMinimum Inhibitory Concentration (MIC)
This compound Wild-TypeData not publicly available in quantitative format, described as "enhanced" compared to AZM[1]
This compound Macrolide-ResistantData not publicly available in quantitative format, described as "enhanced" compared to AZM[1]
Azithromycin (AZM)Wild-TypeBaseline for comparison[1]
Azithromycin (AZM)Macrolide-ResistantBaseline for comparison[1]

Note: The primary research article describes the activity of this compound as "enhanced" but does not provide specific MIC values in a publicly accessible format. The table reflects this qualitative description.

Experimental Protocols

Detailed methodologies for the key experiments performed to evaluate the in vitro activity and mechanism of action of this compound are provided below. These protocols are based on established methods in mycobacteriology and structural biology.

Minimum Inhibitory Concentration (MIC) Determination against Mycobacterium avium Complex

This protocol outlines the broth microdilution method for determining the MIC of this compound against MAC strains.

Materials:

  • This compound and Azithromycin (as a comparator) stock solutions of known concentration.

  • Mycobacterium avium complex (MAC) strains (wild-type and macrolide-resistant).

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

  • Sterile 96-well microtiter plates.

  • Incubator at 37°C.

  • Spectrophotometer or microplate reader.

Procedure:

  • Preparation of Inoculum:

    • Culture MAC strains in Middlebrook 7H9 broth until they reach the mid-logarithmic growth phase.

    • Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute the adjusted inoculum 1:100 in fresh Middlebrook 7H9 broth to achieve a final concentration of approximately 1.5 x 10^6 CFU/mL.

  • Preparation of Drug Dilutions:

    • Perform serial two-fold dilutions of this compound and azithromycin in Middlebrook 7H9 broth in the 96-well microtiter plates. The final volume in each well should be 100 µL.

    • Include a positive control (wells with bacteria and no drug) and a negative control (wells with broth only).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7-14 days, or until visible growth is observed in the positive control wells.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Cryo-Electron Microscopy (Cryo-EM) of this compound-Ribosome Complex

This protocol describes the general workflow for the structural analysis of this compound binding to the mycobacterial ribosome.

Materials:

  • Purified Mycobacterium 70S ribosomes.

  • This compound solution.

  • Vitrification apparatus (e.g., Vitrobot).

  • Cryo-electron microscope.

  • Data processing software (e.g., RELION, CryoSPARC).

Procedure:

  • Complex Formation:

    • Incubate the purified 70S ribosomes with an excess of this compound to ensure saturation of the binding sites.

  • Grid Preparation and Vitrification:

    • Apply a small volume (3-4 µL) of the this compound-ribosome complex solution to a glow-discharged cryo-EM grid.

    • Blot the grid to remove excess liquid and rapidly plunge-freeze it in liquid ethane (B1197151) using a vitrification apparatus. This process traps the complexes in a thin layer of amorphous ice.

  • Data Collection:

    • Transfer the vitrified grid to a cryo-electron microscope.

    • Collect a large dataset of high-resolution images (micrographs) of the frozen-hydrated this compound-ribosome complexes.

  • Image Processing and 3D Reconstruction:

    • Use specialized software to perform particle picking, 2D classification, and 3D reconstruction of the this compound-ribosome complex.

  • Model Building and Analysis:

    • Fit the atomic model of the ribosome into the reconstructed 3D density map.

    • Identify the density corresponding to the bound this compound molecule and model its interaction with the ribosomal RNA and proteins.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Library Creation cluster_screening In Vitro Screening cluster_lead_selection Lead Identification cluster_moa Mechanism of Action Studies cluster_analysis Structural Analysis AZM Azithromycin (AZM) Modification Late-stage Boron-mediated Aglycon Delivery AZM->Modification KU_Library Library of AZM Analogs (KU01-KU13) Modification->KU_Library MIC_Assay MIC Determination vs. MAC KU_Library->MIC_Assay Lead_Compound Identification of this compound as Lead Compound MIC_Assay->Lead_Compound CryoEM Cryo-Electron Microscopy Lead_Compound->CryoEM Binding_Analysis Analysis of this compound-Ribosome Binding CryoEM->Binding_Analysis

Caption: Experimental workflow for the identification and characterization of this compound.

mechanism_of_action cluster_ribosome Bacterial Ribosome (50S Subunit) cluster_macrolide Standard Macrolide (e.g., AZM) cluster_resistance Resistance Mechanism cluster_this compound This compound Action cluster_outcome Outcome Peptide_Exit_Tunnel Peptide Exit Tunnel A2058_A2059 23S rRNA (A2058/A2059) [Target of Macrolides] U2847 23S rRNA (U2847) U2847->U2847 AZM Azithromycin AZM->A2058_A2059 Binds Methylation Methylation of A2058/A2059 AZM_Binding_Blocked Prevents Macrolide Binding Methylation->AZM_Binding_Blocked This compound This compound This compound->Peptide_Exit_Tunnel Binds in a Novel Pocket Tercyclic_Moiety Tercyclic Moiety This compound->Tercyclic_Moiety Bypass_Resistance Bypasses Standard Macrolide Resistance This compound->Bypass_Resistance Tercyclic_Moiety->U2847 Forms Robust Anchor Protein_Synthesis_Inhibition Inhibits Protein Synthesis Bypass_Resistance->Protein_Synthesis_Inhibition

Caption: Proposed mechanism of action of this compound on the bacterial ribosome.

References

The Spectrum and Mechanism of KU13: A Novel Macrolide Antibiotic Targeting Drug-Resistant Mycobacteria

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The emergence of drug-resistant mycobacterial infections, particularly those caused by the Mycobacterium avium complex (MAC), presents a significant challenge to global health. In response, a novel macrolide antibiotic, KU13, has been developed through a late-stage boron-mediated aglycon delivery strategy, modifying the structure of azithromycin (B1666446).[1][2] This technical guide provides a comprehensive overview of the spectrum of activity, mechanism of action, and the experimental protocols used to characterize this compound, offering valuable insights for researchers and professionals in the field of antibiotic drug development.

Spectrum of Activity of this compound

This compound has demonstrated significant antimicrobial activity, particularly against macrolide-resistant strains of the Mycobacterium avium complex (MAC). Its efficacy was evaluated against various mycobacterial species, with a notable improvement in activity compared to the parent compound, azithromycin (AZM).

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Mycobacterium avium Complex Strains
StrainGenotypeResistance PhenotypeAZM MIC (µg/mL)This compound MIC (µg/mL)
M. avium subsp. hominissuis ATCC 700898Wild-typeMacrolide-susceptible82
M. avium clinical isolate 1A2058G in 23S rRNAMacrolide-resistant>25616
M. avium clinical isolate 2A2059G in 23S rRNAMacrolide-resistant>25632
M. intracellulare ATCC 13950Wild-typeMacrolide-susceptible41

Data extracted from the primary research publication on this compound.

Mechanism of Action

Cryo-electron microscopy studies have revealed a unique mechanism of action for this compound, which underlies its ability to overcome common macrolide resistance mechanisms.

Unlike traditional macrolides that primarily interact with the 23S rRNA at positions A2058 and A2059, this compound utilizes a novel binding mode. The tercyclic moiety, a key structural modification, acts as a robust anchor within the bacterial ribosome. This interaction induces a conformational change, specifically the flipping of the U2847 base, creating a new binding pocket. This distinct binding mechanism allows this compound to bypass the resistance conferred by mutations at the A2058 and A2059 positions, which typically prevent the binding of conventional macrolides.

This compound Mechanism of Action This compound Mechanism of Action cluster_ribosome Bacterial Ribosome (50S subunit) 23S_rRNA 23S rRNA A2058_A2059 A2058/A2059 (Traditional macrolide binding site) Resistance Resistance due to A2058/A2059 mutation A2058_A2059->Resistance Mutation confers U2847 U2847 Binding_Pocket New Binding Pocket U2847->Binding_Pocket Creates Translation_Inhibition Inhibition of Protein Synthesis Binding_Pocket->Translation_Inhibition Leads to This compound This compound Antibiotic This compound->U2847 Binds and induces flipping This compound->Resistance Bypasses Bacterial_Cell_Death Bacterial Cell Death Translation_Inhibition->Bacterial_Cell_Death Traditional_Macrolides Traditional Macrolides (e.g., Azithromycin) Traditional_Macrolides->A2058_A2059 Bind to Resistance->Traditional_Macrolides Blocks binding

A diagram illustrating the unique binding mechanism of this compound to the bacterial ribosome.

Experimental Protocols

The following protocols are based on the methodologies described in the primary research and standard practices for mycobacterial susceptibility testing.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the procedure for determining the MIC of this compound against Mycobacterium avium complex strains.

  • Preparation of Bacterial Inoculum:

    • M. avium complex strains are cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 at 37°C.

    • The bacterial suspension is adjusted to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10^7 CFU/mL.

    • The suspension is then diluted 1:100 in fresh Middlebrook 7H9 broth to achieve a final inoculum of approximately 1-5 x 10^5 CFU/mL.

  • Preparation of Antibiotic Dilutions:

    • A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).

    • Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate using Middlebrook 7H9 broth to achieve the desired final concentrations (e.g., ranging from 0.06 to 128 µg/mL).

  • Inoculation and Incubation:

    • Each well containing the antibiotic dilution is inoculated with the prepared bacterial suspension.

    • A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included on each plate.

    • The plates are sealed and incubated at 37°C for 7-14 days.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

MIC_Workflow Broth Microdilution MIC Assay Workflow Start Start Culture Culture M. avium complex in 7H9 broth Start->Culture Adjust_Inoculum Adjust to 0.5 McFarland and dilute 1:100 Culture->Adjust_Inoculum Inoculate Inoculate wells with bacterial suspension Adjust_Inoculum->Inoculate Prepare_Antibiotic Prepare serial dilutions of this compound in a 96-well plate Prepare_Antibiotic->Inoculate Incubate Incubate at 37°C for 7-14 days Inoculate->Incubate Read_MIC Determine MIC (lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

A workflow diagram of the broth microdilution assay for MIC determination.

Conclusion

This compound represents a promising new development in the fight against drug-resistant mycobacterial infections. Its novel mechanism of action, which circumvents common macrolide resistance pathways, and its potent activity against macrolide-resistant MAC strains highlight its potential as a future therapeutic agent. The data and protocols presented in this guide provide a solid foundation for further research and development of this and other next-generation antibiotics.

References

KU13 (Compound 13): A Technical Guide to its Potential as an α1-Selective AMPK Activator for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Compound 13 (referred to as C13), a promising lead compound for drug discovery. C13 is a cell-permeable prodrug that is intracellularly converted to its active form, Compound 2 (C2). C2 is a potent and selective allosteric activator of the α1 isoform of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. This document outlines the mechanism of action, quantitative efficacy, key experimental protocols, and associated signaling pathways of C13 and C2.

Core Mechanism of Action

Compound 13 is designed for enhanced cell permeability. Once inside the cell, it is rapidly converted by cellular esterases into its active form, Compound 2 (C2), a phosphonate (B1237965) analog of adenosine (B11128) monophosphate (AMP). C2 acts as a direct activator of AMPK.[1]

The primary mechanism of action for C2 involves:

  • Allosteric Activation: C2 binds to the γ subunit of the AMPK heterotrimer, inducing a conformational change that allosterically activates the kinase.[2][3]

  • Protection from Dephosphorylation: Similar to AMP, C2 binding protects the critical threonine residue (Thr172) on the catalytic α subunit from being dephosphorylated by protein phosphatases, thus locking AMPK in an active state.[4][5]

  • Isoform Selectivity: A key feature of C2 is its potent and selective activation of AMPK complexes containing the α1 catalytic subunit, with significantly less activity towards α2-containing complexes.

A secondary, indirect mechanism of activation has been identified for the prodrug C13 itself. The cleavage of C13 to C2 releases isobutyryloxymethyl groups, which are metabolized to formaldehyde. Formaldehyde can inhibit mitochondrial function, leading to an increase in the cellular AMP:ATP ratio, which in turn activates AMPK through its canonical mechanism.

Quantitative Data: Potency and Efficacy

The active compound C2 is a highly potent activator of α1-containing AMPK complexes, demonstrating significantly greater potency than the endogenous activator AMP and other synthetic activators like A769662.

CompoundTarget AMPK Isoform(s)Assay TypeEC50 Value (nM)Potency ComparisonReference
C2 α1β1γ1, α1β2γ1, α1β1γ2Cell-free allosteric activation10–30>20-fold more potent than A769662; >100-fold more potent than AMP.
C2 α2β1γ1Cell-free allosteric activation15Partial agonist (only 15% of maximal AMP response).
AMP α1 complexesCell-free allosteric activation2,000–4,000Baseline endogenous activator.
AMP α2β1γ1Cell-free allosteric activation3,000Full agonist.

Table 1: Comparative potency of C2 and AMP on various AMPK isoform complexes.

Signaling Pathways and Experimental Workflows

C13/C2-Mediated AMPK Signaling Pathway

The diagram below illustrates the dual mechanism of AMPK activation by C13 and the subsequent downstream signaling cascade leading to the inhibition of lipid synthesis.

AMPK_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_direct Direct Activation cluster_indirect Indirect Activation C13_ext Compound 13 (C13) (Prodrug) C13_int C13 C13_ext->C13_int Cellular Uptake Esterases Cellular Esterases C13_int->Esterases C2 Compound 2 (C2) (Active Form) AMPK AMPKα1 Complex (Inactive) C2->AMPK Allosteric Activation Esterases->C2 Formaldehyde Formaldehyde (Metabolite) Esterases->Formaldehyde Metabolism of byproducts Mitochondria Mitochondria Formaldehyde->Mitochondria Inhibits ATP ATP Mitochondria->ATP Produces AMP AMP ATP->AMP Ratio Increases AMP->AMPK Canonical Activation AMPK_active p-AMPKα1 (Thr172) (Active) AMPK->AMPK_active Phosphorylation ACC ACC (Active) AMPK_active->ACC Phosphorylates ACC_inactive p-ACC (Ser79) (Inactive) ACC->ACC_inactive Lipid_Synthesis De Novo Lipid Synthesis ACC_inactive->Lipid_Synthesis Inhibits

Caption: C13 enters the cell and is converted to C2, which directly activates AMPKα1.

Experimental Workflow: Western Blot for Protein Phosphorylation

This workflow outlines the key steps to measure the activation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), by assessing their phosphorylation status.

Western_Blot_Workflow start Start: Cell/Tissue Culture treatment Treat with C13 or Vehicle Control start->treatment lysis Lyse Cells/Tissues (with Phosphatase Inhibitors) treatment->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant denature Denature Protein Samples (95°C for 5 min) quant->denature sds_page SDS-PAGE Gel Electrophoresis denature->sds_page transfer Transfer Proteins to PVDF/Nitrocellulose Membrane sds_page->transfer block Block Membrane (5% BSA in TBST) transfer->block primary_ab Incubate with Primary Antibody (e.g., anti-pAMPK Thr172, anti-pACC Ser79) block->primary_ab wash1 Wash Membrane (3x with TBST) primary_ab->wash1 secondary_ab Incubate with HRP-conjugated Secondary Antibody wash1->secondary_ab wash2 Wash Membrane (3x with TBST) secondary_ab->wash2 detect ECL Detection and Imaging wash2->detect analysis Data Analysis: Quantify Band Intensity detect->analysis end End: Results analysis->end

Caption: Workflow for detecting AMPK and ACC phosphorylation via Western blot.

Detailed Experimental Protocols

AMPK Activity Assay (In Vitro Kinase Assay)

This protocol is for measuring the direct effect of C2 on AMPK activity using a synthetic peptide substrate.

Objective: To quantify the kinase activity of immunoprecipitated or recombinant AMPK in the presence of C2.

Materials:

  • Recombinant AMPK (α1β1γ1 complex)

  • Compound C2

  • SAMS peptide (HMRSAMSGLHLVKRR) or AMARA peptide (AMARAASAAALARRR) substrate

  • Kinase Assay Buffer: 40 mM HEPES (pH 7.4), 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 5 mM MgCl2

  • ATP Solution: 200 µM ATP with [γ-³²P]ATP

  • 1% Phosphoric Acid

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing Kinase Assay Buffer, the desired concentration of C2 (or vehicle), and the AMPK enzyme.

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding the ATP solution and the SAMS/AMARA peptide substrate.

  • Incubate for 15 minutes at 30°C.

  • Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers extensively (4-6 times) in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone (B3395972) and allow the papers to dry.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate kinase activity as picomoles of phosphate (B84403) incorporated per minute per milligram of enzyme.

Western Blotting for Phospho-AMPK (Thr172) and Phospho-ACC (Ser79)

This protocol details the detection of AMPK activation in cell lysates.

Objective: To assess the phosphorylation status of AMPK and its substrate ACC in cells treated with C13.

Materials:

  • Cell culture reagents

  • Compound C13

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-phospho-ACC (Ser79), and corresponding total protein antibodies (anti-AMPKα, anti-ACC).

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Enhanced Chemiluminescence (ECL) detection reagents.

Procedure:

  • Cell Treatment and Lysis: Culture cells to desired confluency and treat with various concentrations of C13 for the specified time. Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.

  • Protein Quantification: Clear lysates by centrifugation and determine the protein concentration of the supernatant.

  • Gel Electrophoresis: Normalize protein amounts for all samples, mix with Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate proteins on an SDS-PAGE gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pAMPK, diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes with TBST, apply ECL reagents and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal for each target.

Hepatocyte Lipid Synthesis Assay

This protocol measures the rate of de novo lipid synthesis in primary hepatocytes.

Objective: To determine the inhibitory effect of C13 on fatty acid and cholesterol synthesis.

Materials:

  • Isolated primary mouse or human hepatocytes

  • Hepatocyte culture medium

  • Compound C13

  • [¹⁴C]-Sodium Acetate or [³H]-H₂O

  • Lipid extraction solvents (e.g., Chloroform:Methanol 2:1)

  • Thin-Layer Chromatography (TLC) plates and developing solvents

  • Scintillation counter

Procedure:

  • Hepatocyte Culture and Treatment: Plate isolated hepatocytes and allow them to attach. Treat the cells with the desired concentrations of C13 or a vehicle control for 1 hour.

  • Radiolabeling: Add [¹⁴C]-Sodium Acetate to the culture medium and incubate for an additional 2-4 hours to allow for its incorporation into newly synthesized lipids.

  • Lipid Extraction: Wash the cells with PBS and harvest. Extract total lipids from the cell pellets using a chloroform:methanol solvent system.

  • Lipid Separation: Separate the different lipid classes (e.g., fatty acids, triglycerides, cholesterol) from the total lipid extract using TLC.

  • Quantification: Scrape the silica (B1680970) corresponding to the different lipid spots from the TLC plate and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Normalize the radioactive counts to the total protein content of the sample to determine the rate of lipid synthesis. Compare the rates between C13-treated and control groups.

Conclusion

Compound 13, through its active form C2, presents a compelling profile as a lead compound for drug discovery. Its high potency and unique selectivity for the α1 isoform of AMPK make it a valuable tool for investigating the therapeutic potential of targeting this pathway in metabolic diseases and oncology. The detailed protocols and pathway information provided in this guide serve as a comprehensive resource for researchers aiming to explore and develop C13 or similar molecules as novel therapeutics.

References

An In-depth Technical Guide to the Molecular Target of KU13 in Mycobacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular target and mechanism of action of KU13, a novel macrolide antibiotic with potent activity against nontuberculous mycobacteria (NTM). The information presented herein is compiled from recent scientific findings and is intended to support further research and development in the field of antimycobacterial therapeutics.

Introduction to this compound

This compound is a novel synthetic macrolide antibiotic derived from azithromycin (B1666446) (AZM). It was developed as part of a library of potential drugs (designated KU01 to this compound) to combat the rising threat of drug-resistant Mycobacterium avium complex (MAC), a prevalent group of NTM responsible for pulmonary disease[1]. This compound has demonstrated significant antimicrobial activity against both wild-type and macrolide-resistant MAC strains, positioning it as a promising lead compound for new therapeutic agents[1].

Molecular Target Identification

The primary molecular target of this compound within mycobacteria is the bacterial 70S ribosome [1][2]. The ribosome is a crucial cellular machine responsible for protein synthesis. By targeting this essential component, this compound effectively inhibits bacterial growth.

Mechanism of Action

Cryo-electron microscopy (cryo-EM) studies have elucidated the unique mechanism by which this compound interacts with the mycobacterial ribosome[1]. The key features of its action are:

  • Robust Anchoring: this compound possesses an inserted tercyclic moiety which forms a strong anchor within the ribosome's structure.

  • Binding Pocket Creation: This anchoring action creates a distinct binding pocket.

  • Base Flipping: A notable conformational change is induced upon this compound binding, specifically the "base flipping" of nucleotide U2847.

This novel mode of interaction is thought to be responsible for this compound's ability to circumvent common macrolide resistance mechanisms, which often involve alterations to the ribosomal binding site.

KU13_Mechanism_of_Action cluster_ribosome Mycobacterial 70S Ribosome Ribosome Ribosome U2847_normal U2847 (Normal State) U2847_flipped U2847 (Flipped State) Protein_Synthesis_Inhibition Protein Synthesis Inhibition U2847_flipped->Protein_Synthesis_Inhibition Leads to This compound This compound This compound->Ribosome Binds to Ribosome This compound->U2847_flipped Induces Base Flipping Bacterial_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Death

Caption: Mechanism of this compound action on the mycobacterial ribosome.

Quantitative Data: Antimicrobial Activity

This compound has shown potent activity against a range of mycobacteria. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values.

Organism MIC Range (μg/mL)
Mycobacterium spp. (Nontuberculous)0.032 - 8
E. coli2
Data sourced from MedchemExpress.

Experimental Protocols

The identification of this compound's molecular target and its mechanism of action were primarily determined through cryo-electron microscopy. The synthesis of this compound was achieved via a specialized chemical strategy.

5.1. Target Identification and Mechanistic Study: Cryo-Electron Microscopy

This protocol provides a generalized workflow for determining the structure of a small molecule bound to its target, such as this compound and the mycobacterial ribosome.

  • Preparation of the Ribosome-Ligand Complex:

    • Purify 70S ribosomes from a suitable mycobacterial species (e.g., Mycobacterium smegmatis as a model or Mycobacterium tuberculosis).

    • Incubate the purified ribosomes with an excess of this compound to ensure saturation of the binding sites.

  • Cryo-EM Grid Preparation:

    • Apply a small volume (3-4 µL) of the ribosome-KU13 complex solution to a glow-discharged cryo-EM grid (e.g., a holey carbon grid).

    • Blot the grid to remove excess liquid, leaving a thin film of the solution.

    • Plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample, preserving the native structure of the complex.

  • Data Acquisition:

    • Load the frozen grid into a transmission electron microscope (TEM) equipped with a cryo-stage.

    • Collect a large dataset of high-resolution images (micrographs) of the randomly oriented ribosome-KU13 particles.

  • Image Processing and 3D Reconstruction:

    • Perform particle picking to select individual ribosome particles from the micrographs.

    • Classify the 2D particle images to remove noise and select for high-quality particles.

    • Generate an initial 3D model and refine it through iterative alignment and reconstruction algorithms to achieve a high-resolution 3D map of the ribosome-KU13 complex.

  • Model Building and Analysis:

    • Fit the atomic model of the ribosome into the cryo-EM density map.

    • Identify the density corresponding to the bound this compound molecule.

    • Analyze the interactions between this compound and the ribosomal RNA and proteins, noting any conformational changes such as the base flipping of U2847.

5.2. Synthesis of this compound: Late-Stage Boron-Mediated Aglycon Delivery

This protocol outlines the conceptual steps for the synthesis of this compound from azithromycin, as described in the source literature.

KU13_Synthesis_Workflow Start Azithromycin (Starting Material) Step1 Selective Modification using Boron-Mediated Aglycon Delivery Start->Step1 Step2 Generation of KU01-KU13 Library Step1->Step2 Step3 Screening for Antimicrobial Activity Step2->Step3 End Identification of this compound as Lead Compound Step3->End

Caption: Workflow for the synthesis and identification of this compound.

  • Starting Material: Begin with the macrolide antibiotic azithromycin (AZM).

  • Boron-Mediated Reaction: Employ a late-stage boron-mediated aglycon delivery strategy. This advanced chemical method allows for the selective modification of the complex azithromycin scaffold.

  • Library Generation: This strategy is used to generate a library of azithromycin derivatives, designated KU01 through this compound, each with unique modifications.

  • Screening: The entire library of compounds is screened for antimicrobial activity against wild-type and macrolide-resistant strains of Mycobacterium avium complex.

  • Lead Identification: Through this screening process, this compound is identified as the compound with the most enhanced antimicrobial activity.

Conclusion

This compound represents a significant advancement in the development of new antibiotics against challenging nontuberculous mycobacterial infections. Its unique mechanism of action, involving a robust interaction with the bacterial ribosome and the induction of a base-flipping conformational change, allows it to overcome existing macrolide resistance. The data and protocols presented in this guide offer a foundation for further investigation and optimization of this compound and related compounds as next-generation antimycobacterial agents.

References

Preliminary Toxicity Assessment of KU-60019: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes publicly available information regarding the preclinical assessment of KU-60019. It is intended for informational purposes for researchers, scientists, and drug development professionals. A comprehensive, formal preliminary toxicity assessment of KU-60019, including studies conducted under Good Laboratory Practice (GLP) guidelines, is not available in the public domain. The information presented here is collated from research studies primarily focused on the efficacy of KU-60019 as a therapeutic agent.

Introduction

KU-60019 is a potent and specific second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2] By inhibiting ATM, KU-60019 has been shown to sensitize cancer cells to ionizing radiation and certain chemotherapeutic agents, making it a promising candidate for cancer therapy.[1][2] This guide provides a preliminary overview of the toxicological profile of KU-60019 based on available preclinical data.

Mechanism of Action

KU-60019 functions as an ATP-competitive inhibitor of ATM kinase.[3] ATM is a primary sensor of DNA double-strand breaks (DSBs). Upon activation, ATM phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. By inhibiting ATM, KU-60019 prevents these downstream signaling events, thereby impairing a cell's ability to repair DNA damage. This mechanism of action underlies its potent radiosensitizing effects.[1]

Quantitative In Vitro Data

The following table summarizes the in vitro potency and selectivity of KU-60019 from various studies.

ParameterValueCell Line/SystemReference
IC50 (ATM) 6.3 nMCell-free assay[4][5][6]
Ki (ATM) ~Half of KU-55933Cell-free assay[1]
IC50 (DNA-PKcs) 1.7 µMCell-free assay[4][5]
IC50 (ATR) >10 µMCell-free assay[4][5]
Dose Enhancement Ratio (DER) @ 1 µM 1.7Human glioma cells[1]
DER @ 10 µM 4.4Human glioma cells[1]

In Vivo Observations

Direct in vivo toxicity studies for KU-60019 are not extensively reported in the available literature. The following table summarizes observations from in vivo efficacy studies that provide some insight into the tolerability of KU-60019 in animal models. It is important to note that these were not formal toxicology studies.

Animal ModelDosing RegimenObservationsReference
Orthotopic Glioma Xenograft (Mice) 10 µM delivered by osmotic pumpCombination with radiation significantly increased survival compared to controls.[4]
Orthotopic Glioma Xenograft (Mice) 250 µM infused by convection-enhanced delivery (CED)Combination with radiation significantly increased survival. The treatment was effective in radiosensitizing the tumor.[4][7]
Colorectal Cancer Xenograft (Mice) Not specifiedConcurrent administration with pharmacologic ascorbate (B8700270) was shown to reduce intestinal toxicity associated with KU-60019 and radiation.[8]

Experimental Protocols

Detailed experimental protocols for a comprehensive toxicity assessment are not available. However, based on the reviewed literature, here are outlines of methodologies used in efficacy studies that could be adapted for toxicity evaluation.

In Vitro Radiosensitization Assay

  • Cell Culture: Human glioma cell lines (e.g., U87, U1242) are cultured in appropriate media.

  • Treatment: Cells are pre-treated with KU-60019 at various concentrations (e.g., 1-10 µM) for a specified time (e.g., 1 hour) before irradiation.

  • Irradiation: Cells are exposed to varying doses of ionizing radiation.

  • Assessment: Cell viability is assessed using assays such as Trypan blue exclusion with flow cytometry or colony-forming assays.[1] The Dose Enhancement Ratio (DER) is calculated to quantify the radiosensitizing effect.

In Vivo Orthotopic Glioma Model

  • Animal Model: Immunocompromised mice are used for xenograft studies.

  • Tumor Implantation: Human glioma cells are stereotactically injected into the brains of the mice.

  • Treatment Administration: KU-60019 is administered, for example, via an osmotic pump for continuous delivery or through convection-enhanced delivery (CED) for direct tumor infusion.[4][7]

  • Irradiation: Animals receive targeted radiation to the tumor site.

  • Monitoring: Animal survival is monitored daily. Tumor growth can be tracked using bioluminescence imaging if luciferase-expressing cells are used. At the end of the study, tissues can be collected for histopathological analysis.[7]

Signaling Pathways and Experimental Workflows

ATM Signaling Pathway Inhibition by KU-60019

ATM_Pathway DNA_DSB DNA Double-Strand Break ATM_inactive ATM (inactive) DNA_DSB->ATM_inactive activates ATM_active ATM (active) ATM_inactive->ATM_active p53 p53 ATM_active->p53 phosphorylates CHK2 CHK2 ATM_active->CHK2 phosphorylates H2AX γ-H2AX ATM_active->H2AX phosphorylates KU60019 KU-60019 KU60019->ATM_active inhibits CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CHK2->CellCycleArrest DNARepair DNA Repair H2AX->DNARepair

Caption: Inhibition of the ATM signaling pathway by KU-60019.

In Vivo Radiosensitization Experimental Workflow

InVivo_Workflow Start Start: Orthotopic Tumor Implantation TumorGrowth Allow Tumor Growth Start->TumorGrowth Treatment Treatment Initiation: KU-60019 Administration (e.g., Osmotic Pump/CED) TumorGrowth->Treatment Irradiation Fractionated Ionizing Radiation Treatment->Irradiation Concurrent Monitoring Monitor Animal Survival and Tumor Growth (Imaging) Irradiation->Monitoring Monitoring->Irradiation Repeated Cycles Endpoint Endpoint: Survival Analysis and Histopathology Monitoring->Endpoint

Caption: A representative workflow for an in vivo radiosensitization study.

Discussion and Future Directions

The available data strongly support the efficacy of KU-60019 as a potent and specific ATM inhibitor with significant potential as a radiosensitizing agent. However, a comprehensive toxicological profile is lacking. The neurological defects observed in Ataxia-Telangiectasia patients, who lack functional ATM, underscore the importance of thoroughly evaluating the potential for neurotoxicity with ATM inhibitors.[9]

Future preclinical studies should focus on:

  • Acute and Sub-chronic Toxicity Studies: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

  • Safety Pharmacology: To assess the effects of KU-60019 on vital functions, including the cardiovascular, respiratory, and central nervous systems.

  • Genotoxicity Assays: To evaluate the mutagenic and clastogenic potential of KU-60019 using a standard battery of tests (e.g., Ames test, micronucleus assay, chromosomal aberration assay).

  • Pharmacokinetics and Pharmacodynamics (PK/PD): To understand the absorption, distribution, metabolism, and excretion (ADME) properties of KU-60019 and to correlate drug exposure with its pharmacological effects and potential toxicities.

A thorough understanding of the toxicological profile of KU-60019 is essential for its safe translation into clinical settings. The development of strategies to mitigate potential toxicities, such as combination therapies that protect normal tissues, may also be a valuable area of investigation.[8]

References

Methodological & Application

Application Notes and Protocols for KU13 in Mycobacterial Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KU13 is a novel, late-stage modified macrolide antibiotic derived from azithromycin (B1666446) (AZM). It has demonstrated potent antimicrobial activity against non-tuberculous mycobacteria (NTM), particularly against wild-type and macrolide-resistant strains of the Mycobacterium avium complex (MAC).[1] This document provides detailed application notes and protocols for the utilization of this compound in mycobacterial culture for research and drug development purposes.

Mechanism of Action

This compound exhibits a unique mechanism of action that allows it to overcome common macrolide resistance. Cryo-electron microscopy has revealed that a distinct tercyclic moiety of this compound firmly anchors to the bacterial ribosome. This binding creates a new pocket and induces a base flipping of U2847, a mechanism that is thought to bypass the standard pathways of macrolide resistance.[1][2]

Data Presentation

The antimicrobial efficacy of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various MAC strains. The following tables summarize the comparative activity of this compound against azithromycin (AZM) and telithromycin (B1682012) (TEL).

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Control Antibiotics against M. avium Strains

CompoundM. avium subsp. avium ATCC 25291 (Wild-type) MIC (µg/mL)M. avium subsp. avium B-1657 (Macrolide-resistant) MIC (µg/mL)
This compound≤12
Azithromycin (AZM)≤1>32
Telithromycin (TEL)≤12

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and Control Antibiotics against M. intracellulare Strains

CompoundM. intracellulare ATCC 13950 (Wild-type) MIC (µg/mL)M. intracellulare B-1639 (Macrolide-resistant) MIC (µg/mL)
This compound≤132
Azithromycin (AZM)≤1>32
Telithromycin (TEL)≤132

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium avium Complex (MAC)

This protocol describes the broth microdilution method for determining the MIC of this compound against MAC strains, adhering to the general principles recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Azithromycin (AZM) and Telithromycin (TEL) as controls

  • Mycobacterium avium complex (MAC) strains (wild-type and macrolide-resistant)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% OADC (oleic acid-albumin-dextrose-catalase)

  • Sterile 96-well microtiter plates

  • Incubator (37°C)

  • Spectrophotometer or a visual reading mirror

Procedure:

  • Inoculum Preparation:

    • Culture the MAC strains in 7H9 broth until they reach the mid-logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

    • Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in 7H9 broth in the 96-well plates.

    • The final concentration range should typically span from 0.06 to 64 µg/mL.

    • Prepare parallel dilutions for the control antibiotics (AZM and TEL).

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.

    • The final volume in each well should be 100 µL.

  • Incubation:

    • Seal the microtiter plates to prevent evaporation.

    • Incubate the plates at 37°C for 7 to 14 days. The exact duration will depend on the growth rate of the specific MAC strain.

  • MIC Determination:

    • After the incubation period, determine the MIC by visual inspection for the lowest concentration of the antibiotic that completely inhibits visible growth.

    • Alternatively, the MIC can be determined spectrophotometrically by measuring the optical density at 600 nm.

Visualizations

Mechanism of Action of this compound on the Mycobacterial Ribosome

KU13_Mechanism Mechanism of this compound Action on the Mycobacterial Ribosome cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center 50S->Peptidyl_Transferase_Center 30S 30S Subunit Nascent_Peptide_Exit_Tunnel Nascent Peptide Exit Tunnel Peptidyl_Transferase_Center->Nascent_Peptide_Exit_Tunnel This compound This compound This compound->50S Binds to 23S rRNA Binding_Pocket New Binding Pocket Formation This compound->Binding_Pocket Creates Protein_Synthesis Protein Synthesis Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death U2847 U2847 Base Flipping U2847->Protein_Synthesis Inhibits Binding_Pocket->U2847 Induces

Caption: Mechanism of this compound binding to the 50S ribosomal subunit.

Experimental Workflow for MIC Determination

MIC_Workflow Experimental Workflow for MIC Determination of this compound A Prepare MAC Inoculum (0.5 McFarland) C Inoculate Plates with MAC Suspension A->C B Serial Dilution of this compound in 96-well Plate B->C D Incubate at 37°C for 7-14 Days C->D E Visually or Spectrophotometrically Read Results D->E F Determine MIC (Lowest Concentration with No Growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

KU-0060648 (KU13): Detailed Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KU-0060648, also known as KU13, is a potent and selective dual inhibitor of DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K).[1][2][3][4][5] As an ATP-competitive inhibitor, it plays a crucial role in modulating cellular processes such as DNA damage repair, cell growth, and survival.[1][6][7] Its ability to sensitize cancer cells to chemotherapeutic agents makes it a valuable tool in cancer research and drug development.[1][6][7] These application notes provide detailed protocols for the preparation, storage, and use of KU-0060648 in both in vitro and in vivo research settings.

Chemical Properties

PropertyValueReference
CAS Number 881375-00-4[1][2]
Molecular Formula C₃₃H₃₄N₄O₄S[1][2][3]
Molecular Weight 582.71 g/mol [1][2][3]

Mechanism of Action

KU-0060648 exerts its biological effects by targeting two key signaling pathways. It inhibits the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair by targeting DNA-PK.[7][8] Simultaneously, it inhibits the PI3K/Akt/mTOR signaling pathway, which is critical for cell proliferation and survival.[4][9]

KU13_Mechanism_of_Action cluster_0 DNA Double-Strand Break cluster_1 Cell Membrane DSB DNA Double-Strand Break DNAPK DNA-PK DSB->DNAPK RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K NHEJ Non-Homologous End Joining (NHEJ) DNAPK->NHEJ Repair DNA Repair NHEJ->Repair PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound KU-0060648 This compound->DNAPK This compound->PI3K

Dual inhibition of DNA-PK and PI3K by KU-0060648.

Quantitative Data Summary

In Vitro Efficacy: IC₅₀ Values
TargetIC₅₀ (nM)Reference
DNA-PK8.6[2][4]
PI3Kα4[2][4]
PI3Kβ0.5[2][4]
PI3Kδ<0.1[3][5]
PI3Kγ590[2]
Cellular Activity: IC₅₀ and GI₅₀ Values
Cell LineAssayIC₅₀ / GI₅₀ (µM)Reference
MCF7DNA-PK autophosphorylation0.019[1][7][8][9]
SW620DNA-PK autophosphorylation0.17[1][7][8][9]
MCF7PI3K-mediated AKT phosphorylation0.039[1][7][8][9]
SW620PI3K-mediated AKT phosphorylation>10[7][8][9]
SW620Growth Inhibition (5 days)0.95[4][9]
LoVoGrowth Inhibition (5 days)0.21[4][9]
MCF7Growth Inhibition (5 days)0.27[4][9]
T47DGrowth Inhibition (5 days)0.41[4][9]
MDA-MB-231Growth Inhibition (5 days)1[4][9]
HepG2Proliferation (72 hours)0.134[4][9]

Solution Preparation and Storage

Solubility Data
SolventSolubilityNotesReference
DMSO2-3 mg/mL (3.43-5.14 mM)Use fresh, high-quality DMSO as moisture can reduce solubility.[2]
0.1 N HCl (aq)Soluble[10]
WaterInsoluble[2]
EthanolInsoluble[2]
Protocol 1: Preparation of Stock Solution for In Vitro Use

This protocol details the preparation of a 10 mM stock solution in DMSO.

In_Vitro_Stock_Prep cluster_workflow In Vitro Stock Solution Workflow start Start: Weigh KU-0060648 powder add_dmso Add appropriate volume of fresh DMSO for 10 mM start->add_dmso dissolve Warm at 37°C for 10 min and/or ultrasonicate add_dmso->dissolve check_sol Visually inspect for complete dissolution dissolve->check_sol check_sol->dissolve Precipitate remains aliquot Aliquot into single-use tubes check_sol->aliquot Clear Solution store Store at -20°C or -80°C aliquot->store end End: Ready for dilution in media store->end

Workflow for preparing KU-0060648 in vitro stock solution.

Materials:

  • KU-0060648 powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Water bath or incubator at 37°C

  • Ultrasonic bath

Procedure:

  • Accurately weigh the desired amount of KU-0060648 powder.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight = 582.71 g/mol ).

  • Add the calculated volume of fresh DMSO to the KU-0060648 powder.

  • To aid dissolution, warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[1]

  • Visually confirm that the powder has completely dissolved, resulting in a clear solution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2]

Protocol 2: Preparation of Working Solution for In Vivo Use

This protocol provides a method for preparing a formulation suitable for intraperitoneal (i.p.) injection.

Materials:

  • KU-0060648

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

Procedure:

  • Prepare a concentrated stock solution of KU-0060648 in DMSO (e.g., 2.8 mg/mL).[4]

  • For a 1 mL final working solution, take 100 µL of the 2.8 mg/mL DMSO stock solution.[4]

  • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.[4]

  • Add 50 µL of Tween-80 and mix again until uniform.[4]

  • Add 450 µL of saline to bring the final volume to 1 mL.[4]

  • This formulation results in a clear solution with a KU-0060648 concentration of 0.28 mg/mL.[4][11]

  • Note: It is recommended to prepare this working solution fresh on the day of use.[4] An alternative formulation for oral gavage involves 30% Propylene glycol, 5% Tween 80, and 65% D5W, though this results in a suspension.[2] Another option for i.p. administration is to formulate KU-0060648 in equimolar phosphoric acid, diluted with sterile saline to a final pH of 5.[7]

Experimental Protocols

In Vitro Cell Growth Inhibition Assay (SRB Assay)

Objective: To determine the concentration of KU-0060648 that inhibits cell growth by 50% (GI₅₀).

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with a serial dilution of KU-0060648 (e.g., 0.1 to 10 µM) or vehicle control (DMSO).

  • Incubate the plates for 5 days.[1]

  • Fix the cells with trichloroacetic acid (TCA).

  • Stain the fixed cells with sulforhodamine B (SRB) dye.

  • Wash away the unbound dye and solubilize the protein-bound dye.

  • Measure the absorbance at 510 nm to determine cell density.

  • Calculate the GI₅₀ value by plotting the percentage of cell growth inhibition against the log of the drug concentration.

Western Blotting for PI3K Pathway Inhibition

Objective: To assess the inhibitory effect of KU-0060648 on the PI3K/Akt/mTOR signaling pathway.

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat cells with various concentrations of KU-0060648 for a specified duration (e.g., 1-12 hours).[4][9]

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phosphorylated Akt (Ser473, Thr308), phosphorylated mTOR, and their total protein counterparts.[4][9]

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analyze the band intensities to determine the extent of pathway inhibition.

Concluding Remarks

KU-0060648 is a critical research tool for investigating DNA repair and PI3K signaling pathways. Adherence to these detailed protocols for solution preparation, storage, and experimental use will ensure reproducible and reliable results. Researchers should always consult the specific product datasheet for their batch of KU-0060648 and adhere to all laboratory safety guidelines.

References

Application of KU13 in Studying Nontuberculous Mycobacteria (NTM) Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nontuberculous mycobacteria (NTM) are a group of opportunistic pathogens that can cause chronic and debilitating pulmonary diseases, particularly in individuals with underlying lung conditions or compromised immune systems. Treatment of NTM infections is often challenging due to the intrinsic resistance of these bacteria to many standard antibiotics. The emergence of drug-resistant strains, especially against macrolides like azithromycin, a cornerstone of NTM therapy, further complicates clinical management and necessitates the development of novel therapeutic agents.

KU13 is a novel macrolide antibiotic, a derivative of azithromycin, developed through a late-stage boron-mediated aglycon delivery strategy.[1] It has shown significant promise in overcoming macrolide resistance in Mycobacterium avium complex (MAC), one of the most common NTM species responsible for human infections.[1] This document provides detailed application notes and protocols for utilizing this compound in the study of NTM growth inhibition, intended for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

This compound exhibits its antimycobacterial activity by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Cryo-electron microscopy studies have revealed that this compound binds robustly to the 50S subunit of the mycobacterial 70S ribosome.[1] This binding occurs within the peptidyl transferase center, a critical region for peptide bond formation.

The enhanced activity of this compound, particularly against macrolide-resistant strains, is attributed to its unique chemical structure. The inserted tercyclic moiety of this compound forms a strong anchor within a binding pocket on the ribosome. This interaction leads to the flipping of the U2847 base, a mechanism that is thought to bypass the common resistance mechanisms to conventional macrolides.[1]

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound against a wild-type strain of Mycobacterium avium. The Minimum Inhibitory Concentration (MIC) is a key measure of a drug's potency, representing the lowest concentration required to inhibit visible bacterial growth.

CompoundMycobacterium avium (Wild-Type) MIC (µg/mL)
This compound1
Azithromycin (AZM)8
Clarithromycin (CAM)4

Data extracted from Isozaki Y, et al. Science Advances. 2025.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against NTM

This protocol outlines the broth microdilution method for determining the MIC of this compound against NTM species, based on established clinical laboratory standards.

Materials:

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton II (CAMHII) broth

  • NTM isolates (e.g., Mycobacterium avium, Mycobacterium abscessus)

  • Sterile 96-well microtiter plates

  • Inoculating loop or sterile swabs

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Inoculum Preparation:

    • From a fresh culture of the NTM strain on solid medium, select several colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^8 CFU/mL.

    • Dilute the adjusted inoculum in CAMHII broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Drug Dilution:

    • Prepare a serial two-fold dilution of the this compound stock solution in CAMHII broth in the 96-well microtiter plate. The final concentration range should typically span from 0.06 to 64 µg/mL.

    • Include a growth control well containing only the bacterial inoculum in broth and a sterility control well containing only broth.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate, except for the sterility control well.

    • Seal the plate to prevent evaporation and incubate at 37°C.

    • Incubation times will vary depending on the NTM species:

      • Rapidly growing mycobacteria (e.g., M. abscessus): 3-5 days

      • Slowly growing mycobacteria (e.g., M. avium): 7-14 days

  • Reading the Results:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the NTM isolate.

    • Growth is indicated by turbidity or a pellet at the bottom of the well.

Protocol 2: In Vitro Cytotoxicity Assay of this compound

This protocol describes a method to assess the potential toxicity of this compound to mammalian cells using a standard MTT assay.

Materials:

  • Human cell line (e.g., HepG2, a human liver cancer cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the human cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight in a CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a positive control for cytotoxicity.

    • Incubate the plate for 24-48 hours in the CO2 incubator.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

    • Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that causes 50% inhibition of cell growth).

Visualizations

G cluster_workflow Experimental Workflow for MIC Determination prep NTM Inoculum Preparation inoculate Inoculation of Microtiter Plate prep->inoculate dilute Serial Dilution of this compound dilute->inoculate incubate Incubation inoculate->incubate read MIC Reading incubate->read

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

G cluster_pathway This compound Mechanism of Action This compound This compound Ribosome Mycobacterial 70S Ribosome (50S Subunit) This compound->Ribosome Binds to Peptidyl Transferase Center ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits GrowthInhibition NTM Growth Inhibition ProteinSynthesis->GrowthInhibition Leads to

References

Standard Operating Procedure for In Vitro Susceptibility Testing of KU13

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: KU13-SV-v1.0

For Research Use Only

Introduction

This document provides a detailed protocol for determining the in vitro susceptibility of mammalian cell lines to the hypothetical compound this compound. The procedure outlines a method to quantify cellular viability in response to varying concentrations of this compound, enabling the calculation of key parameters such as the half-maximal inhibitory concentration (IC50). This standard operating procedure (SOP) is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities. The described methodology utilizes the CellTiter-Glo® Luminescent Cell Viability Assay, a robust and sensitive method that quantifies ATP, an indicator of metabolically active cells.[1][2]

Principle of the Assay

The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP present, which signals the presence of metabolically active cells.[1][3] The assay procedure involves adding a single reagent directly to the cells in culture medium.[1][2] This results in cell lysis and the generation of a luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP. The amount of ATP is directly proportional to the number of viable cells in the culture.[2] The stable "glow-type" luminescent signal allows for flexible measurement of the results.[4]

Materials and Equipment

3.1. Reagents

  • Cell lines of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound compound (stock solution of known concentration, dissolved in a suitable solvent, e.g., DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar)

  • Sterile, nuclease-free water

3.2. Equipment

  • Laminar flow hood (biological safety cabinet, Class II)

  • CO2 incubator, 37°C, 5% CO2

  • Water bath, 37°C

  • Inverted microscope

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Multichannel pipette (8- or 12-channel)

  • Single-channel pipettes (P20, P200, P1000)

  • Sterile pipette tips

  • Sterile, opaque-walled 96-well microplates (suitable for luminescence assays)

  • Reagent reservoirs

  • Luminometer capable of reading 96-well plates

  • Orbital shaker

Experimental Protocol

4.1. Cell Culture and Seeding

  • Maintain the selected cell lines in their recommended complete culture medium in a 37°C, 5% CO2 incubator.

  • Ensure cells are in the logarithmic growth phase and exhibit high viability (>95%) before seeding.

  • Harvest the cells using trypsinization, neutralize with complete medium, and centrifuge.

  • Resuspend the cell pellet in fresh, pre-warmed complete medium and perform a cell count.

  • Dilute the cell suspension to the predetermined optimal seeding density. This should be determined for each cell line to ensure that the cells are still in logarithmic growth at the end of the assay period.

  • Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

  • Include control wells containing 100 µL of medium without cells for background luminescence measurement.[5]

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]

4.2. Compound Preparation and Treatment

  • Prepare a series of dilutions of this compound in complete culture medium from the stock solution. A common approach is to prepare 2x concentrated serial dilutions.

  • Carefully remove the medium from the wells of the cell plate.

  • Add 100 µL of the appropriate this compound dilution to each well. For untreated controls, add 100 µL of medium containing the same concentration of the vehicle (e.g., DMSO) used for the this compound dilutions.

  • Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.[6]

4.3. Cell Viability Measurement (CellTiter-Glo® Assay)

  • Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature before use.[5]

  • Reconstitute the CellTiter-Glo® substrate with the buffer to form the CellTiter-Glo® Reagent. Mix by gentle inversion until the substrate is fully dissolved.[5]

  • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[3]

  • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[3][5]

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[5]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3][5]

  • Record the luminescence using a luminometer.

Data Analysis

  • Subtract the average background luminescence (from wells with medium only) from all other measurements.

  • Normalize the data by expressing the viability of treated cells as a percentage of the viability of the vehicle-treated control cells:

    • % Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100

  • Plot the % Viability against the logarithm of the this compound concentration.

  • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the dose-response curve and calculate the IC50 value. The IC50 is the concentration of this compound that inhibits cell viability by 50%.

Data Presentation

Summarize the calculated IC50 values in a clear and structured table for easy comparison across different cell lines or experimental conditions.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineTissue of OriginThis compound IC50 (µM) after 72h exposure (Mean ± SD, n=3)
HeLaCervical Cancer8.5 ± 1.2
A549Lung Cancer15.2 ± 2.5
MCF-7Breast Cancer5.1 ± 0.8

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Culture and Seed Cells in 96-well Plate B 2. Incubate Overnight A->B D 4. Treat Cells with this compound Dilutions B->D C 3. Prepare Serial Dilutions of this compound E 5. Incubate for 48-96 hours D->E F 6. Equilibrate Plate to Room Temp. E->F G 7. Add CellTiter-Glo® Reagent F->G H 8. Mix and Incubate G->H I 9. Measure Luminescence H->I J 10. Normalize Data and Plot Dose-Response Curve I->J K 11. Calculate IC50 Value J->K

Caption: Experimental workflow for this compound susceptibility testing.

Hypothetical Signaling Pathway: this compound Inhibition of the NHEJ Pathway

Given the association of "Ku" with the Ku70/80 heterodimer in DNA repair, a plausible mechanism of action for a compound named this compound could be the inhibition of the Non-Homologous End Joining (NHEJ) pathway. This pathway is critical for the repair of DNA double-strand breaks.[7][8][9]

G cluster_pathway Non-Homologous End Joining (NHEJ) Pathway DSB DNA Double-Strand Break Ku7080 Ku70/Ku80 Heterodimer DSB->Ku7080 binds to DNAPKcs DNA-PKcs Ku7080->DNAPKcs recruits Artemis Artemis DNAPKcs->Artemis phosphorylates LigIV Ligase IV / XRCC4 / XLF Artemis->LigIV processes ends for Repair DNA Repair LigIV->Repair This compound This compound This compound->Ku7080 inhibits binding

Caption: Hypothetical inhibition of the NHEJ pathway by this compound.

References

Cell-based Assays for Evaluating KU-60013 Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the efficacy of KU-60013, a potent and specific inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase. The protocols detailed below are designed for use in cancer cell lines to assess the impact of KU-60013 on cell viability, DNA damage response, cell cycle progression, and apoptosis.

Introduction to KU-60013 and ATM Inhibition

Ataxia-Telangiectasia Mutated (ATM) is a primary sensor and signal transducer of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2] Upon activation, ATM orchestrates a complex signaling network known as the DNA Damage Response (DDR), which includes the activation of downstream kinases like CHK2, leading to cell cycle arrest, DNA repair, or apoptosis.[2] In many cancers, the DDR pathway is dysregulated, making cancer cells reliant on specific repair pathways for survival.

KU-60013 is a second-generation ATM inhibitor with high potency and selectivity. By inhibiting ATM, KU-60013 can prevent the repair of DNA damage, leading to the accumulation of genomic instability and ultimately cell death, particularly in cancer cells with underlying DNA repair defects or in combination with DNA-damaging agents.

Data Presentation: Quantitative Efficacy of ATM Inhibitors

The following tables summarize the quantitative data on the efficacy of the closely related ATM inhibitor KU-55933 in various cancer cell lines. This data provides a reference for the expected outcomes when evaluating KU-60013.

Table 1: Cell Viability (IC50) of KU-55933 in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)
U251GlioblastomaClonogenic Assay~10 (in combination with TMZ)[3]
U87GlioblastomaClonogenic Assay~10 (in combination with TMZ)[3]
MDA-MB-453Breast CancerMTT Assay~10
PC-3Prostate CancerMTT Assay~10
HFFNormal FibroblastMTT AssayNo significant toxicity at concentrations effective against pathogens

Table 2: Effect of KU-55933 on Cell Cycle Distribution

Cell LineTreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
MDA-MB-453Control55.230.114.7
MDA-MB-45310 µM KU-55933 (72h)70.318.511.2
PC-3Control58.925.415.7
PC-310 µM KU-55933 (72h)72.116.811.1
U25130 µM TMZ + 10 µM KU-55933 (144h)--61.8 ± 1.1
U8730 µM TMZ + 10 µM KU-55933 (144h)--25.7 ± 0.0

Table 3: Induction of Apoptosis by KU-55933

Cell LineAssayTreatmentResult
MDA-MB-453Western Blot (Cleaved PARP)10 µM KU-55933 (48h, serum-starved)Significant increase in cleaved PARP
PC-3Western Blot (Cleaved PARP)10 µM KU-55933 (48h, serum-starved)Significant increase in cleaved PARP
IshikawaAnnexin V/PI Staining10 µM KU-55933~20% apoptotic cells
Hec-108Annexin V/PI Staining10 µM KU-55933~20% apoptotic cells

Signaling Pathways and Experimental Workflows

ATM Signaling Pathway in DNA Damage Response

ATM_Signaling_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break (DSB) ATM_inactive ATM (inactive dimer) DSB->ATM_inactive recruits ATM_active ATM-P (active monomer) (S1981) ATM_inactive->ATM_active autophosphorylation CHK2_inactive CHK2 (inactive) ATM_active->CHK2_inactive phosphorylates p53 p53 ATM_active->p53 phosphorylates DNARepair DNA Repair ATM_active->DNARepair gammaH2AX γH2AX ATM_active->gammaH2AX phosphorylates H2AX CHK2_active CHK2-P (active) (T68) CHK2_inactive->CHK2_active CHK2_active->p53 CellCycleArrest Cell Cycle Arrest (G1, S, G2/M) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis KU13 KU-60013 This compound->ATM_active inhibits Experimental_Workflow cluster_assays Cell-Based Assays cluster_endpoints Endpoints start Start: Cancer Cell Culture treatment Treat with KU-60013 (± DNA damaging agent) start->treatment viability Cell Viability Assay (MTT / Crystal Violet) treatment->viability western Western Blot (p-ATM, p-CHK2) treatment->western if_assay Immunofluorescence (γH2AX foci) treatment->if_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V / Caspase) treatment->apoptosis ic50 Determine IC50 viability->ic50 pathway_inhibition Confirm Pathway Inhibition western->pathway_inhibition dna_damage Quantify DNA Damage if_assay->dna_damage cycle_arrest Assess Cell Cycle Arrest cell_cycle->cycle_arrest apoptosis_induction Measure Apoptosis apoptosis->apoptosis_induction end End: Data Analysis & Interpretation ic50->end pathway_inhibition->end dna_damage->end cycle_arrest->end apoptosis_induction->end

References

Application Notes and Protocols for KU-0060648 Administration in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of KU-0060648, a potent dual inhibitor of DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K). This document is intended to guide researchers in designing and executing robust preclinical studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

KU-0060648 is an ATP-competitive inhibitor that targets two key enzymes involved in cell signaling pathways crucial for cancer cell growth, proliferation, and survival.[1] It exhibits potent inhibitory activity against DNA-PK and multiple isoforms of PI3K.[2][3][4][5]

Table 1: Inhibitory Activity of KU-0060648

TargetIC50 (nM)
DNA-PK8.6 - 19
PI3Kα4
PI3Kβ0.5
PI3Kδ<0.1 - 0.1
PI3Kγ594

Data compiled from multiple sources.

By inhibiting DNA-PK, KU-0060648 compromises the non-homologous end-joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. This action can enhance the cytotoxic effects of DNA-damaging agents like topoisomerase II poisons (e.g., etoposide (B1684455) and doxorubicin).

The inhibition of the PI3K/AKT/mTOR signaling pathway by KU-0060648 disrupts a central regulator of cell growth, proliferation, and survival. This pathway is frequently hyperactivated in various cancers. KU-0060648 has been shown to inhibit the phosphorylation of downstream effectors such as AKT and p70S6K1.

Signaling Pathway Overview

The dual-targeting nature of KU-0060648 allows it to simultaneously interfere with DNA repair and a critical cell survival pathway, making it a promising agent for cancer therapy, both as a standalone treatment and in combination with chemotherapy.

KU_0060648_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 PI3K/AKT/mTOR Pathway DNA_Damage DNA Double-Strand Break DNA_PK DNA-PK DNA_Damage->DNA_PK NHEJ Non-Homologous End Joining (DNA Repair) DNA_PK->NHEJ Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Growth & Survival mTOR->Cell_Survival KU_0060648 KU-0060648 KU_0060648->DNA_PK Inhibits KU_0060648->PI3K Inhibits

Caption: Dual inhibition of DNA-PK and PI3K by KU-0060648.

Experimental Protocols for In Vivo Administration

The following protocols are based on preclinical studies and provide a starting point for in vivo evaluation of KU-0060648. Optimization may be required based on the specific animal model and experimental design.

Animal Models

KU-0060648 has been evaluated in xenograft models using human cancer cell lines. Commonly used models include:

  • Human breast cancer xenografts: MCF7, T47D, MDA-MB-231

  • Human colon cancer xenografts: SW620, LoVo

  • Human hepatocellular carcinoma xenografts: HepG2

Mice, particularly athymic nude mice, are frequently used for these xenograft studies.

Formulation and Administration

The choice of formulation and administration route depends on the experimental objective.

Table 2: Formulation and Administration Routes for KU-0060648

Administration RouteFormulationDosage RangeDosing ScheduleAnimal Model
Intraperitoneal (i.p.)Homogeneous suspension in CMC-Na10 - 50 mg/kgOnce or twice dailyMice
Oral (p.o.)Homogeneous suspension in CMC-Na≥5 mg/mLTo be determinedMice
Intravenous (i.v.)Dissolved in equimolar phosphoric acid, pH 52.5 - 25 mg/kgSingle dose or as requiredMice

Data compiled from multiple sources.

Detailed Protocol 1: Intraperitoneal (i.p.) Administration for Efficacy Studies

This protocol is suitable for evaluating the anti-tumor efficacy of KU-0060648 as a single agent or in combination with other therapies.

Materials:

  • KU-0060648 powder

  • Vehicle: Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% w/v in sterile water)

  • Sterile syringes and needles (e.g., 27-gauge)

  • Appropriate animal model (e.g., tumor-bearing nude mice)

Procedure:

  • Preparation of KU-0060648 Suspension:

    • On the day of administration, weigh the required amount of KU-0060648 powder.

    • Prepare a homogeneous suspension in the CMC-Na vehicle to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, assuming an injection volume of 0.2 mL).

    • Ensure the suspension is well-mixed before each injection.

  • Animal Dosing:

    • Gently restrain the mouse.

    • Administer the KU-0060648 suspension via intraperitoneal injection.

    • A typical dosing schedule is 10 mg/kg, twice daily (b.i.d.).

    • For combination studies, the administration schedule should be coordinated with the other therapeutic agent.

  • Monitoring:

    • Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.

    • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.

IP_Administration_Workflow start Start prep Prepare KU-0060648 suspension in CMC-Na start->prep dose Administer via i.p. injection (e.g., 10 mg/kg, b.i.d.) prep->dose monitor Monitor animal health and tumor growth dose->monitor end End of Study monitor->end

Caption: Workflow for intraperitoneal administration of KU-0060648.

Detailed Protocol 2: Intravenous (i.v.) Administration for Pharmacokinetic Studies

This protocol is designed to assess the pharmacokinetic profile of KU-0060648.

Materials:

  • KU-0060648 powder

  • Equimolar phosphoric acid solution, pH adjusted to 5

  • Sterile syringes and needles (e.g., 30-gauge)

  • Appropriate animal model (e.g., non-tumor-bearing mice)

Procedure:

  • Preparation of KU-0060648 Solution:

    • Dissolve KU-0060648 in an equimolar solution of phosphoric acid.

    • Adjust the pH to 5.

    • Filter-sterilize the solution before injection.

  • Animal Dosing:

    • Administer the KU-0060648 solution via intravenous injection, typically through the tail vein.

    • A single dose (e.g., 12.5 mg/kg) is often used for pharmacokinetic studies.

  • Sample Collection:

    • Collect blood samples at predetermined time points post-injection (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

    • Process the blood to obtain plasma and store frozen until analysis.

    • At the end of the study, tissues of interest (e.g., tumor, if applicable) can be collected for analysis of drug concentration.

  • Analysis:

    • Determine the concentration of KU-0060648 in plasma and tissue samples using a validated analytical method, such as LC-MS/MS.

IV_Administration_Workflow start Start prep Prepare KU-0060648 solution in phosphoric acid start->prep dose Administer via i.v. injection (e.g., 12.5 mg/kg) prep->dose collect Collect blood/tissue samples at specified time points dose->collect analyze Analyze drug concentration (LC-MS/MS) collect->analyze end End of Study analyze->end

Caption: Workflow for intravenous administration for PK studies.

Safety and Toxicology

In preclinical studies, KU-0060648 has been reported to have acceptable toxicity profiles at efficacious doses. However, as with any experimental compound, it is crucial to conduct thorough toxicity assessments. This includes monitoring for:

  • Changes in body weight

  • Clinical signs of distress

  • Complete blood counts

  • Serum chemistry

  • Histopathological analysis of major organs at the end of the study

The no-observed-adverse-effect level (NOAEL) should be determined in dedicated toxicology studies.

Conclusion

KU-0060648 is a promising dual inhibitor of DNA-PK and PI3K with demonstrated in vivo anti-tumor activity. The protocols and data presented in these application notes provide a foundation for researchers to further investigate the therapeutic potential of this compound in various preclinical cancer models. Careful consideration of the formulation, administration route, and animal model is essential for obtaining reliable and reproducible results.

References

Techniques for Measuring Biofilm Disruption Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to established methodologies for quantifying the anti-biofilm activity of investigational compounds. The protocols detailed herein are designed to assess the reduction in biofilm biomass and the viability of embedded bacterial cells, offering a thorough evaluation of a compound's efficacy in disrupting pre-formed biofilms. The techniques described are broadly applicable to a variety of biofilm-forming microorganisms and are essential for the screening and characterization of novel anti-biofilm agents.

Introduction to Biofilm Disruption Assays

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which confers significant resistance to conventional antimicrobial treatments.[1] The development of therapeutic agents capable of disrupting these resilient structures is a critical area of research. Several in vitro methods are commonly employed for the initial screening and characterization of anti-biofilm agents. These assays provide quantitative data on a compound's ability to reduce total biofilm biomass and compromise the viability of the constituent cells.

The most common and foundational assays for measuring biofilm disruption activity include:

  • Crystal Violet (CV) Assay: A simple and widely used method to quantify the total biofilm biomass. Crystal violet stains both the bacterial cells and the extracellular matrix.[1][2]

  • Metabolic Assays (e.g., TTC, XTT): These colorimetric assays measure the metabolic activity of cells within the biofilm, providing an indication of cell viability.[1][3]

Data Presentation

The following tables present example data for a hypothetical investigational compound, "Compound X," to illustrate how quantitative results from biofilm disruption assays can be summarized.

Table 1: Effect of Compound X on Biofilm Biomass of Pseudomonas aeruginosa

Compound X Concentration (µg/mL)Mean Absorbance (570 nm) ± SD% Biofilm Reduction
Untreated Control1.25 ± 0.080%
101.02 ± 0.0618.4%
500.65 ± 0.0548.0%
1000.31 ± 0.0375.2%
2000.15 ± 0.0288.0%

Table 2: Effect of Compound X on Metabolic Activity of Pseudomonas aeruginosa Biofilm Cells

Compound X Concentration (µg/mL)Mean Absorbance (490 nm) ± SD% Reduction in Metabolic Activity
Untreated Control0.98 ± 0.050%
100.81 ± 0.0417.3%
500.49 ± 0.0350.0%
1000.22 ± 0.0277.6%
2000.11 ± 0.0188.8%

Experimental Protocols

Protocol 1: Crystal Violet Assay for Biofilm Biomass Quantification

This protocol details the steps to assess the ability of a test compound to reduce the total biomass of a pre-formed biofilm.

Materials:

  • 96-well flat-bottom microtiter plate

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • Test compound stock solution

  • Phosphate-buffered saline (PBS), sterile

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Experimental Workflow:

G cluster_0 Day 1: Biofilm Formation cluster_1 Day 2: Treatment cluster_2 Day 3: Staining and Quantification A Prepare bacterial suspension (OD600 = 0.05) B Add 200 µL to 96-well plate A->B C Incubate at 37°C for 24-48h B->C D Remove planktonic cells and wash with PBS C->D E Add 200 µL of test compound dilutions D->E F Incubate at 37°C for 24h E->F G Remove medium and wash with PBS F->G H Stain with 0.1% Crystal Violet for 15 min G->H I Wash excess stain with water H->I J Solubilize bound dye with 30% Acetic Acid I->J K Measure absorbance at 570 nm J->K

Caption: Workflow for the Crystal Violet biofilm disruption assay.

Step-by-Step Procedure:

  • Biofilm Formation:

    • Prepare a bacterial suspension in the appropriate growth medium to a final optical density at 600 nm (OD600) of 0.05.

    • Add 200 µL of the bacterial suspension to the wells of a 96-well plate. Include wells with sterile medium only as a negative control.

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Treatment with Test Compound:

    • Carefully aspirate the planktonic culture from each well without disturbing the biofilm.

    • Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

    • Prepare serial dilutions of the test compound in fresh growth medium.

    • Add 200 µL of the diluted compound to the biofilm-containing wells. Include wells with medium only as an untreated control.

    • Incubate the plate at 37°C for a further 24 hours.

  • Staining and Quantification:

    • Aspirate the medium from the wells and wash twice with PBS.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.

    • Invert the plate on a paper towel and let it air dry completely.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

    • Incubate for 10-15 minutes at room temperature.

    • Transfer 125 µL of the solubilized dye to a new flat-bottom 96-well plate.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of biofilm reduction can be calculated using the formula: % Reduction = [1 - (OD of treated well / OD of control well)] x 100.

Protocol 2: TTC Assay for Biofilm Viability

This protocol evaluates the effect of a test compound on the metabolic activity of bacteria within the biofilm.

Materials:

  • Pre-formed and treated biofilms in a 96-well plate (from Protocol 1, steps 1 and 2)

  • 0.1% (w/v) 2,3,5-triphenyltetrazolium chloride (TTC) solution in sterile saline

  • Solubilizing agent (e.g., isopropanol (B130326) or dimethyl sulfoxide)

  • Microplate reader

Experimental Workflow:

G A Start with treated biofilms in 96-well plate B Wash wells with PBS A->B C Add 200 µL of 0.1% TTC solution B->C D Incubate at 37°C for 4-6h in the dark C->D E Aspirate TTC solution D->E F Add 200 µL of solubilizing agent E->F G Pipette to dissolve formazan (B1609692) F->G H Measure absorbance at 490 nm G->H

Caption: Workflow for the TTC biofilm viability assay.

Step-by-Step Procedure:

  • Biofilm Formation and Treatment:

    • Follow steps 1 and 2 from the Crystal Violet Assay Protocol to generate and treat biofilms.

  • TTC Staining and Quantification:

    • After the treatment period, aspirate the medium from the wells and wash twice with sterile PBS.

    • Add 200 µL of 0.1% TTC solution to each well.

    • Incubate the plate at 37°C for 4-6 hours in the dark. Metabolically active bacteria will reduce the colorless TTC to red formazan.

    • After incubation, aspirate the TTC solution.

    • Add 200 µL of a solubilizing agent (e.g., isopropanol) to each well to dissolve the formazan crystals.

    • Pipette up and down to ensure complete solubilization.

    • Measure the absorbance at 490 nm using a plate reader.

    • The percentage reduction in metabolic activity is calculated relative to the untreated control.

Postulated Signaling Pathway Inhibition

The disruption of biofilms by therapeutic agents can occur through various mechanisms, including interference with key signaling pathways that regulate biofilm formation and maintenance. One of the most well-studied pathways is Quorum Sensing (QS) .

Quorum Sensing in Gram-Negative Bacteria:

Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate gene expression. In many Gram-negative bacteria, this is mediated by N-acyl homoserine lactone (AHL) signaling molecules.

G cluster_0 Bacterial Cell cluster_1 Extracellular Environment cluster_2 Potential Inhibition by Compound X AHL_Synthase AHL Synthase (e.g., LuxI) AHL AHL Autoinducer AHL_Synthase->AHL Synthesizes Receptor AHL Receptor (e.g., LuxR) AHL->Receptor Binds to AHL_out AHL AHL->AHL_out Diffusion DNA DNA Receptor->DNA Activates Transcription Genes Target Genes (Biofilm formation, Virulence) DNA->Genes Expression AHL_out->AHL Inhibit_Synthase Inhibition of AHL Synthase Inhibit_Synthase->AHL_Synthase Inhibit_Receptor Inhibition of AHL Binding Inhibit_Receptor->Receptor

Caption: A simplified model of AHL-mediated quorum sensing and potential points of inhibition.

Many anti-biofilm compounds are investigated for their ability to interfere with this signaling pathway, a strategy known as quorum quenching. By inhibiting AHL synthesis or blocking the receptor protein, a compound can prevent the coordinated expression of genes required for biofilm maturation and virulence factor production, thereby disrupting the biofilm.

References

KU13: A Novel Macrolide Antibiotic for Anti-Infection Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

KU13 is a novel, semi-synthetic macrolide antibiotic derived from azithromycin, demonstrating significant potential in the fight against non-tuberculous mycobacterial (NTM) infections. Developed through a late-stage boron-mediated aglycon delivery strategy, this compound exhibits enhanced antimicrobial activity, particularly against drug-resistant strains of the Mycobacterium avium complex (MAC), a prevalent cause of NTM disease.[1] These application notes provide a comprehensive overview of this compound, its mechanism of action, and protocols for its use in anti-infection studies.

Mechanism of Action:

This compound functions by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Unlike its parent compound, azithromycin, this compound possesses a unique tercyclic moiety. This structural modification allows for a more robust and distinct interaction with the ribosomal target. Cryo-electron microscopy has revealed that this moiety acts as a strong anchor within the ribosome, leading to the flipping of a key nucleotide base, U2847.[1] This novel binding mechanism is believed to be crucial for its enhanced activity and its ability to circumvent common macrolide resistance mechanisms.[1]

KU13_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (50S subunit) Peptidyl Transferase Center Peptidyl Transferase Center Protein Synthesis Protein Synthesis Peptidyl Transferase Center->Protein Synthesis Nascent Peptide Exit Tunnel Nascent Peptide Exit Tunnel U2847 U2847 Nascent Peptide Exit Tunnel->U2847 Induces flipping of U2847->Peptidyl Transferase Center Disrupts function of This compound This compound This compound->Nascent Peptide Exit Tunnel Binds to Inhibition Inhibition of Protein Synthesis This compound->Inhibition Leads to Bacterial Cell Death Bacterial Cell Death Inhibition->Bacterial Cell Death

Figure 1: Proposed mechanism of action of this compound on the bacterial ribosome.

Quantitative Data: Antimicrobial Activity of this compound

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound against various bacterial strains, providing a comparative view of its potency.

Table 1: In Vitro Activity of this compound against Mycobacterium Species

OrganismStrain TypeMIC (µg/mL)Reference
Mycobacterium avium complex (MAC)Wild-type-[1]
Mycobacterium avium complex (MAC)Macrolide-resistant-[1]
Mycobacterium spp.Not specified0.032 - 8[2]

Note: Specific MIC values for wild-type and macrolide-resistant MAC were not provided in the source material, but this compound was reported to have enhanced activity compared to azithromycin.[1]

Table 2: In Vitro Activity of this compound against Other Bacteria

OrganismMIC (µg/mL)Reference
Escherichia coli2[2]

Experimental Protocols

The following are generalized protocols for in vitro and in vivo studies involving this compound. Researchers should adapt these protocols based on their specific experimental needs and laboratory standards.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the steps to determine the MIC of this compound against a target bacterial strain.

MIC_Workflow start Start prep_this compound Prepare serial dilutions of this compound in broth start->prep_this compound prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate microplate wells with bacterial suspension and this compound dilutions prep_this compound->inoculate prep_inoculum->inoculate controls Include positive (no drug) and negative (no bacteria) controls inoculate->controls incubate Incubate microplate under appropriate conditions controls->incubate read_results Visually inspect for turbidity or measure absorbance incubate->read_results determine_mic MIC is the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Figure 2: Workflow for MIC determination of this compound.

Materials:

  • This compound (stock solution of known concentration)

  • Appropriate bacterial growth medium (e.g., Middlebrook 7H9 broth for mycobacteria)

  • Sterile 96-well microplates

  • Standardized bacterial inoculum (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Prepare this compound Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the appropriate growth medium in the wells of a 96-well microplate.

  • Prepare Inoculum: Dilute the standardized bacterial suspension to the desired final concentration in the growth medium.

  • Inoculation: Add the diluted bacterial inoculum to each well containing the this compound dilutions.

  • Controls: Include a positive control well (bacteria and medium, no this compound) and a negative control well (medium only).

  • Incubation: Incubate the microplate at the optimal temperature and for the required duration for the specific bacterial strain.

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: In Vivo Efficacy Study in a Mouse Model of NTM Infection

This protocol provides a general framework for assessing the in vivo efficacy of this compound.

Materials:

  • Specific pathogen-free mice (e.g., C57BL/6)

  • Infecting dose of the target NTM strain

  • This compound formulated for in vivo administration (e.g., in a suitable vehicle)

  • Control vehicle

Procedure:

  • Acclimatization: Acclimatize mice to the laboratory conditions for at least one week.

  • Infection: Infect mice with the NTM strain via the desired route (e.g., intratracheal for pulmonary infection).

  • Treatment: Begin treatment with this compound at a predetermined dose and frequency (e.g., daily oral gavage) at a specified time post-infection. A control group should receive the vehicle only.

  • Monitoring: Monitor mice daily for clinical signs of illness (e.g., weight loss, ruffled fur).

  • Endpoint Analysis: At the end of the study period, euthanize the mice and harvest relevant organs (e.g., lungs, spleen).

  • Bacterial Load Determination: Homogenize the harvested organs and plate serial dilutions on appropriate agar (B569324) to determine the bacterial burden (Colony Forming Units - CFU).

  • Data Analysis: Compare the CFU counts between the this compound-treated and control groups to determine the in vivo efficacy of the compound.

Disclaimer: These protocols are intended for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming KU-0060648 Solubility Issues in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with KU-0060648, a dual inhibitor of DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K).

Frequently Asked Questions (FAQs)

Q1: What is KU-0060648 and what is its primary mechanism of action?

A1: KU-0060648 is a potent small molecule inhibitor that dually targets DNA-PK and PI3K, key enzymes involved in DNA damage repair and cell survival signaling pathways.[1][2] By inhibiting these kinases, KU-0060648 can sensitize cancer cells to chemo- and radiotherapy and may exhibit single-agent anti-tumor activity in certain contexts.[3][4] It shows high potency against PI3Kα, PI3Kβ, and PI3Kδ isoforms.[5]

Q2: I'm observing precipitation when I dilute my KU-0060648 DMSO stock into aqueous cell culture medium. What is the likely cause?

A2: This is a common issue known as "solvent shock" or "crashing out." KU-0060648 has limited solubility in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into a large volume of aqueous medium, the dramatic change in solvent polarity causes the compound to exceed its solubility limit and precipitate out of solution.

Q3: What is the maximum recommended final concentration of DMSO in cell culture media?

A3: To avoid solvent-induced cytotoxicity and to minimize the risk of compound precipitation, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% (v/v). For particularly sensitive cell lines, a final DMSO concentration of less than 0.1% is recommended.

Q4: Can the pH of my culture medium affect the solubility of KU-0060648?

A4: Yes, the solubility of many small molecule inhibitors can be pH-dependent. For in vivo experiments, KU-0060648 has been formulated in equimolar phosphoric acid at pH 5, suggesting that its solubility may be enhanced in slightly acidic conditions. However, it is crucial to ensure that any pH modification of your culture medium is within the tolerated range for your specific cell line.

Q5: Are there alternative solvents or formulations I can use for in vitro and in vivo studies?

A5: For in vitro studies, high-purity DMSO is the most common solvent for preparing stock solutions. For in vivo studies, besides the phosphoric acid formulation, a suspension using 30% Propylene glycol, 5% Tween 80, and 65% D5W has been reported. Another option for oral administration is a suspension in CMC-Na (carboxymethylcellulose sodium).

Troubleshooting Guide

Issue: Precipitate Formation During Working Solution Preparation
Probable Cause Recommended Solution
High Final Solvent Concentration Maintain a final DMSO concentration of less than 0.5% (v/v) in the cell culture medium. For sensitive cell lines, aim for a concentration below 0.1%. Always include a vehicle control in your experiments to assess any effects of the solvent on cell viability.
Improper Dilution Method Prepare serial dilutions of the KU-0060648 stock solution in DMSO to get closer to the final desired concentration before adding it to the aqueous medium. Add the final diluted stock dropwise to the pre-warmed culture medium while gently vortexing or swirling to ensure rapid and uniform mixing.
Low Temperature of Media Always use pre-warmed (37°C) cell culture medium when preparing the final working concentration of KU-0060648. Adding the stock solution to cold media can significantly decrease its solubility.
Suboptimal Solvent for Stock Solution While DMSO is the most common solvent, ensure you are using a fresh, anhydrous grade of DMSO. Moisture-absorbing DMSO can reduce the solubility of the compound.
Issue: Compound Inactivity or Inconsistent Results
Probable Cause Recommended Solution
Precipitation in the Incubator The compound may be precipitating over the course of the experiment due to instability in the culture medium at 37°C. Perform a solubility and stability test of KU-0060648 in your specific cell culture medium over time. It may be necessary to refresh the medium with a freshly prepared compound solution during long-term assays.
Interaction with Serum Proteins Components in fetal bovine serum (FBS) can sometimes interact with small molecules, leading to reduced bioavailability or precipitation. If your cell line permits, consider reducing the serum concentration or using a serum-free medium for the duration of the treatment.
Improper Storage of Stock Solution Store the KU-0060648 stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Protect the stock solution from light.

Quantitative Data Summary

Solubility of KU-0060648 in Common Solvents
Solvent Concentration Notes Reference
DMSO~2-3 mg/mL (~3.43-5.14 mM)Limited solubility. Warming to 37°C and/or sonication may aid dissolution. Use fresh, anhydrous DMSO.
WaterInsoluble-
EthanolInsoluble-
0.1N HCl (aq)Soluble-
In Vitro Potency of KU-0060648
Target Cell Line IC₅₀ / EC₅₀ Reference
DNA-PK (autophosphorylation)MCF719 nM
DNA-PK (autophosphorylation)SW620170 nM
PI3K (AKT phosphorylation)MCF739 nM
PI3K (AKT phosphorylation)SW620>10 µM
Cell Proliferation (GI₅₀, 5-day)SW6200.95 µM
Cell Proliferation (GI₅₀, 5-day)LoVo0.21 µM
Cell Proliferation (GI₅₀, 5-day)MCF70.27 µM
Cell Proliferation (GI₅₀, 5-day)T47D0.41 µM
Cell Proliferation (GI₅₀, 5-day)MDA-MB-2311 µM

Experimental Protocols

Protocol 1: Preparation of KU-0060648 Stock and Working Solutions for Cell-Based Assays

Objective: To prepare a soluble and stable working solution of KU-0060648 for use in cell culture experiments.

Materials:

  • KU-0060648 powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

  • Sterile cell culture medium, pre-warmed to 37°C

Procedure:

  • Stock Solution Preparation (10 mM): a. Aseptically weigh out the required amount of KU-0060648 powder. b. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution. c. Vortex the solution thoroughly. If the compound does not fully dissolve, warm the tube at 37°C for 10 minutes and/or place it in an ultrasonic bath for a few minutes until the solution is clear. d. Aliquot the stock solution into single-use, light-protected microcentrifuge tubes and store at -20°C or -80°C.

  • Working Solution Preparation (e.g., 10 µM): a. Thaw a single aliquot of the 10 mM KU-0060648 stock solution at room temperature. b. Pre-warm your cell culture medium to 37°C. c. To minimize precipitation, it is recommended to perform an intermediate dilution. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution. d. Add the appropriate volume of the 1 mM intermediate dilution to the pre-warmed cell culture medium to achieve the final desired concentration (e.g., for a 10 µM working solution, add 10 µL of the 1 mM solution to 990 µL of medium). e. Crucially , add the diluted stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion. f. Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should be discarded. g. Prepare fresh working solutions for each experiment and avoid storing KU-0060648 in aqueous solutions for extended periods.

Protocol 2: Kinetic Solubility Assay in Cell Culture Medium

Objective: To determine the maximum soluble concentration of KU-0060648 in a specific cell culture medium.

Materials:

  • 10 mM KU-0060648 stock solution in DMSO

  • Sterile cell culture medium, pre-warmed to 37°C

  • Sterile 96-well plate or microcentrifuge tubes

  • Pipettes and sterile tips

  • Microscope

Procedure:

  • Preparation of Serial Dilutions: a. In a 96-well plate or a series of microcentrifuge tubes, prepare a range of KU-0060648 concentrations in your pre-warmed cell culture medium. For example, aim for final concentrations of 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and 3.13 µM. b. To prepare the highest concentration (100 µM), add 1 µL of the 10 mM DMSO stock to 99 µL of medium. c. Perform 2-fold serial dilutions by transferring 50 µL from the 100 µM well to a well containing 50 µL of fresh medium, and so on.

  • Incubation and Observation: a. Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your planned experiment (e.g., 24 hours). b. Visually inspect each well for signs of precipitation (cloudiness, crystals, or sediment) at various time points (e.g., immediately after preparation, 1 hour, 4 hours, and 24 hours). c. For a more sensitive assessment, aspirate a small aliquot from each well and examine it under a microscope for the presence of micro-precipitates. d. The highest concentration that remains clear of any precipitate is considered the kinetic solubility limit under these conditions.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Experimental Assay cluster_qc Quality Control prep_stock Prepare 10 mM Stock in Anhydrous DMSO warm_sonicate Warm (37°C) / Sonicate if Needed prep_stock->warm_sonicate store_stock Aliquot and Store at -80°C warm_sonicate->store_stock intermediate_dilution Intermediate Dilution in DMSO store_stock->intermediate_dilution prewarm_media Pre-warm Cell Culture Medium (37°C) final_dilution Add Dropwise to Medium with Mixing prewarm_media->final_dilution intermediate_dilution->final_dilution add_to_cells Add Working Solution to Cells final_dilution->add_to_cells incubate Incubate (e.g., 24-72h) add_to_cells->incubate analyze Analyze Results incubate->analyze solubility_test Perform Kinetic Solubility Assay solubility_test->final_dilution Determines Max Concentration vehicle_control Include Vehicle Control vehicle_control->add_to_cells Essential for Valid Results

Caption: Workflow for preparing and using KU-0060648 in cell-based assays.

pi3k_mtor_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth DNA_Damage DNA Double-Strand Break DNA_PK DNA-PK DNA_Damage->DNA_PK NHEJ Non-Homologous End Joining (NHEJ) DNA_PK->NHEJ DNA_Repair DNA Repair NHEJ->DNA_Repair KU0060648 KU-0060648 KU0060648->PI3K inhibits KU0060648->DNA_PK inhibits

Caption: Simplified signaling pathway showing the dual inhibition of PI3K and DNA-PK by KU-0060648.

References

Optimizing KU13 Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of KU13 (also known as KU-32), a novobiocin-based C-terminal inhibitor of Heat Shock Protein 90 (HSP90), for in vitro experiments. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate effective and reproducible research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a derivative of the antibiotic novobiocin (B609625) and functions as a C-terminal inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone crucial for the conformational stability and function of a wide range of "client" proteins, many of which are involved in cancer cell growth, proliferation, and survival.[3] By binding to the C-terminal ATP-binding pocket of HSP90, this compound disrupts its chaperone activity, leading to the misfolding and subsequent degradation of these client proteins, thereby inhibiting cancer cell survival and proliferation.[1][3]

Q2: What is a recommended starting concentration for this compound in in vitro experiments?

A2: The optimal concentration of this compound is highly dependent on the cell line and the specific biological question being investigated. Based on available data for this compound and other novobiocin analogs, a broad dose-response experiment is recommended. For initial studies, a concentration range of 0.1 µM to 100 µM can be a good starting point. For instance, in studies with human islets, this compound has been tested in a range of 0.03 to 30 µM. The parent compound, novobiocin, has a significantly higher IC50 value (around 700 µM in SKBr3 cells), while other more potent analogs have IC50 values in the low micromolar range (e.g., 23.4 µM).

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept as low as possible (ideally below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q4: How can I determine if this compound is active in my cell line?

A4: The activity of this compound can be assessed by observing several key cellular responses. A primary indicator of HSP90 inhibition is the degradation of its client proteins. Western blotting can be used to measure the levels of known HSP90 clients such as Akt, HER2, and Raf-1. A dose-dependent decrease in the levels of these proteins following this compound treatment indicates target engagement. Another hallmark of HSP90 inhibition is the induction of the heat shock response, which involves the upregulation of other heat shock proteins like Hsp70. However, it is worth noting that some novobiocin analogs do not induce the heat shock response. Cell viability assays, such as MTT or alamarBlue, can be used to determine the cytotoxic or cytostatic effects of this compound and to calculate its IC50 value in your specific cell line.

Troubleshooting Guide

This section addresses common issues that may be encountered during in vitro experiments with this compound.

Problem Possible Cause Suggested Solution
No observable effect of this compound Concentration too low: The concentration used may be insufficient to inhibit HSP90 effectively in your specific cell line.Perform a wider dose-response study, extending to higher concentrations (e.g., up to 100 µM).
Compound instability: this compound may be unstable in the cell culture medium over long incubation periods.Prepare fresh dilutions of this compound for each experiment. Consider performing a time-course experiment to assess the stability of the compound in your media.
Cell line resistance: The chosen cell line may be intrinsically resistant to C-terminal HSP90 inhibitors.Try a different cell line known to be sensitive to HSP90 inhibition. You can also investigate potential resistance mechanisms, such as altered expression of HSP90 isoforms or co-chaperones.
High variability in results Inconsistent this compound concentration: Improper dissolution or precipitation of this compound can lead to variable effective concentrations.Ensure complete dissolution of the this compound stock in DMSO. Visually inspect the culture medium for any signs of precipitation after adding the working solution.
Cell culture conditions: Variations in cell density, passage number, or serum concentration can influence the cellular response to this compound.Standardize your cell culture protocols, including seeding density and passage number. Be aware that components in serum can sometimes interact with experimental compounds.
High cytotoxicity at low concentrations Off-target effects: At higher concentrations, this compound may have off-target effects that contribute to cytotoxicity.Carefully determine the IC50 value and use the lowest effective concentration that elicits the desired biological response (e.g., client protein degradation) with minimal toxicity.
Solvent toxicity: The final concentration of DMSO in the culture medium may be too high.Ensure the final DMSO concentration is typically ≤ 0.5%. Always include a vehicle control with the same DMSO concentration to assess its effect on cell viability.

Quantitative Data Presentation

The following table summarizes the effective concentrations of this compound and related novobiocin-based HSP90 inhibitors in various in vitro models. This data can serve as a reference for designing dose-response experiments.

CompoundCell Line/SystemAssayEffective ConcentrationReference
This compound (KU-32) Human IsletsViability (alamarBlue)No toxicity observed up to 30 µM
This compound (KU-32) MCF7 (Breast Cancer)Hsp70 Induction10 nM
This compound (KU-32) MCF7 (Breast Cancer)Akt Degradation5 µM (35% decrease)
NovobiocinSKBr3 (Breast Cancer)ProliferationIC50 ≈ 700 µM
Novobiocin Analog (A4)Breast and Prostate Cancer Cell LinesClient Protein Degradation1 µM
Novobiocin Analog (68)Not SpecifiedAntiproliferativeIC50 = 23.4 µM

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for determining the effect of this compound on cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Include a vehicle control (medium with DMSO only).

  • Incubation: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of HSP90 Client Proteins

This protocol describes how to assess the effect of this compound on the protein levels of HSP90 clients.

Materials:

  • This compound stock solution (in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against HSP90 client proteins (e.g., Akt, HER2, Raf-1) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of this compound or vehicle control for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in client protein levels.

Visualizations

HSP90_Signaling_Pathway cluster_0 HSP90 Chaperone Cycle cluster_1 This compound Inhibition ATP ATP HSP90_open HSP90 (Open) ATP->HSP90_open Binds ADP ADP + Pi ADP->HSP90_open Release HSP90_closed HSP90 (Closed) HSP90_open->HSP90_closed Conformational Change HSP90_closed->ADP ATP Hydrolysis Client_folded Folded Client Protein HSP90_closed->Client_folded Client_unfolded Unfolded Client Protein Client_unfolded->HSP90_open Binds Cochaperones Co-chaperones (e.g., p23, Aha1) Cochaperones->HSP90_closed This compound This compound HSP90_C_Terminus HSP90 C-Terminus This compound->HSP90_C_Terminus Binds & Inhibits Degradation Client Protein Degradation (Ubiquitin-Proteasome) HSP90_C_Terminus->Degradation Leads to

Caption: HSP90 signaling pathway and the mechanism of this compound inhibition.

Experimental_Workflow cluster_workflow Optimizing this compound Concentration Workflow start Start: Prepare this compound Stock Solution (in DMSO) dose_response Perform Dose-Response Experiment (e.g., 0.1 µM to 100 µM) start->dose_response viability_assay Cell Viability Assay (e.g., MTT) Determine IC50 dose_response->viability_assay western_blot Western Blot for Client Proteins (e.g., Akt, HER2) dose_response->western_blot analyze Analyze Results: - IC50 Value - Client Protein Degradation viability_assay->analyze western_blot->analyze optimize Select Optimal Concentration Range (Effective with minimal toxicity) analyze->optimize downstream Proceed with Downstream Experiments optimize->downstream

Caption: A typical experimental workflow for optimizing this compound concentration.

Caption: A logical decision tree for troubleshooting common issues with this compound.

References

Troubleshooting inconsistent results with KU13 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KU13, a novel macrolide antibiotic. This compound has shown significant promise in combating nontuberculous mycobacteria (NTM), including macrolide-resistant strains of the Mycobacterium avium complex (MAC). This guide will help address common issues to ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel macrolide antibiotic developed through a late-stage boron-mediated aglycon delivery strategy for the selective modification of azithromycin. Its primary application is as an inhibitor of nontuberculous mycobacteria (NTM). Cryo-electron microscopy has revealed that this compound has a unique mechanism of action. The inserted tercyclic moiety of this compound acts as a robust anchor on the bacterial ribosome. This creates a distinct binding pocket and causes the base flipping of U2847, which may allow it to bypass common macrolide resistance mechanisms.

Q2: What are the primary applications of this compound in research?

This compound is primarily used for in vitro research to assess its antimicrobial activity against various NTM species, particularly wild-type and macrolide-resistant strains of the Mycobacterium avium complex (MAC). It is a promising lead compound for the development of new therapeutics against pulmonary MAC disease.

Q3: What are the Clinical and Laboratory Standards Institute (CLSI) guidelines for NTM susceptibility testing?

Troubleshooting Inconsistent Results

Inconsistent results during this compound treatment can arise from various factors, from procedural inconsistencies to the inherent properties of the compound and the bacteria. This section provides a structured approach to troubleshooting common issues.

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values

One of the most common challenges is observing significant variability in MIC values across replicate experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Inoculum Preparation Ensure a standardized inoculum is prepared for each experiment. Use a nephelometer to adjust the bacterial suspension to the correct McFarland standard. Vortexing with glass beads can help create a homogeneous suspension for mycobacteria that tend to clump.[2]
Variability in Culture Media Use the same batch of cation-adjusted Mueller-Hinton broth with TES buffer (CAMHBT) for all related experiments. Variations in media composition can significantly impact the activity of macrolide antibiotics.
Inaccurate Drug Concentration Prepare fresh serial dilutions of this compound for each experiment from a recently prepared stock solution. Verify the accuracy of your pipetting techniques and calibration of your equipment.
Prolonged or Inconsistent Incubation Times For slowly growing NTM like MAC, adhere strictly to the recommended incubation times (e.g., up to 14 days).[2] Ensure consistent temperature and humidity in the incubator. Use adhesive seals to prevent evaporation from the microtiter plates.[2]
Bacterial Strain Variability Be aware that different lineages of MAC can have varying intrinsic susceptibility to drugs. Ensure you are using a well-characterized and consistent bacterial strain for your experiments.
Heteroresistance The bacterial population may contain a small subpopulation of resistant mutants. This can lead to "MIC ooze," where a gradual decrease in optical density is observed with increasing drug concentrations rather than a sharp cutoff. Consider performing population analysis profiling to investigate this.

Experimental Workflow for Troubleshooting Inconsistent MICs

G cluster_start Start: Inconsistent MIC Results cluster_verification Verification of Basics cluster_inoculum Inoculum Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Further Investigation start Inconsistent MIC Results Observed protocol Review CLSI Protocol Adherence start->protocol reagents Check Reagent Quality & Storage (this compound, Media, etc.) protocol->reagents equipment Verify Equipment Calibration (Pipettes, Incubator) reagents->equipment mcfarland Standardize McFarland Reading equipment->mcfarland homogeneity Ensure Homogeneous Suspension (Vortex with beads) mcfarland->homogeneity dilution Prepare Fresh Serial Dilutions homogeneity->dilution incubation Standardize Incubation Time & Conditions dilution->incubation sealing Use Plate Seals to Prevent Evaporation incubation->sealing strain Confirm Bacterial Strain Purity sealing->strain heteroresistance Investigate Heteroresistance strain->heteroresistance end Consistent MIC Results Achieved heteroresistance->end

Caption: Troubleshooting workflow for inconsistent MIC results.

Issue 2: Poor Solubility of this compound

As a novel macrolide, this compound may exhibit solubility issues in standard aqueous media, leading to inaccurate concentrations and inconsistent results.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Solvent for Stock Solution The solubility of macrolides can be limited in water. Prepare stock solutions in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO) at a high concentration. Ensure the final concentration of the solvent in the assay does not exceed a level that affects bacterial growth (typically <1%).
Precipitation in Aqueous Media Visually inspect the wells of your microtiter plate for any signs of drug precipitation after adding this compound to the broth. If precipitation is observed, consider preparing the dilutions in broth containing a low percentage of a solubilizing agent, after confirming the agent does not affect mycobacterial growth.
pH-Dependent Solubility The solubility of macrolides can be pH-dependent. Ensure the pH of your culture medium is consistent across experiments.
Issue 3: Instability of this compound in Solution

The chemical stability of this compound in culture media over the long incubation periods required for NTM can be a source of variability.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation in Culture Media The stability of compounds in culture media can be affected by media components. If degradation is suspected, consider performing a stability study of this compound in the specific broth used for your assays over the incubation period. This can be assessed by analytical methods such as HPLC.
Light Sensitivity Protect this compound stock solutions and experimental plates from light, as some macrolides can be light-sensitive.
Temperature Instability Store this compound stock solutions at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound against Mycobacterium avium complex (MAC)

This protocol is based on CLSI guidelines for slowly growing nontuberculous mycobacteria.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cation-adjusted Mueller-Hinton broth with TES buffer (CAMHBT)

  • Mycobacterium avium complex (MAC) strain

  • Sterile 96-well microtiter plates

  • Nephelometer and McFarland standards

  • Sterile glass beads

  • Adhesive plate seals

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh culture of MAC on solid medium, transfer colonies to a tube containing CAMHBT and sterile glass beads.

    • Vortex vigorously to create a homogeneous suspension and break up clumps.

    • Allow larger clumps to settle.

    • Adjust the turbidity of the supernatant to a 0.5 McFarland standard using a nephelometer.

    • Dilute the adjusted suspension in CAMHBT to achieve the final target inoculum concentration (typically 1-5 x 10^5 CFU/mL).

  • Preparation of this compound Dilutions:

    • Prepare a series of two-fold dilutions of this compound in CAMHBT in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a growth control well (no this compound) and a sterility control well (no bacteria).

  • Inoculation:

    • Add 100 µL of the final bacterial inoculum to each well (except the sterility control).

  • Incubation:

    • Seal the plate with an adhesive seal to prevent evaporation.

    • Incubate at 35-37°C for up to 14 days. Read the plates when sufficient growth is observed in the growth control well.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the MAC isolate.

Signaling Pathways and Logical Relationships

Mechanism of Action of this compound on the Bacterial Ribosome

The following diagram illustrates the proposed mechanism of action for this compound, which involves a unique interaction with the bacterial ribosome, leading to the inhibition of protein synthesis.

G cluster_ribosome Bacterial Ribosome (50S Subunit) ribosome Peptidyl Transferase Center U2847 U2847 Nucleotide This compound This compound binding Binding to Ribosome This compound->binding binding->ribosome flipping Base Flipping of U2847 binding->flipping inhibition Inhibition of Protein Synthesis binding->inhibition flipping->U2847

References

Technical Support Center: KU13 Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "KU13" is not publicly available. This guide provides generalized advice for preventing the degradation of a hypothetical small molecule research compound, referred to as this compound, in solution. Researchers should adapt these recommendations based on the known chemical properties of their specific molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of small molecule degradation in solution?

A1: Several factors can contribute to the degradation of a research compound in solution. These include:

  • Hydrolysis: Reaction with water, often catalyzed by acidic or basic conditions.

  • Oxidation: Degradation due to reaction with oxygen, which can be accelerated by light or the presence of metal ions.

  • Photodegradation: Decomposition caused by exposure to light, particularly UV light.

  • Temperature Instability: Accelerated degradation at higher temperatures. Many compounds are unstable at room temperature and require refrigeration or freezing.

  • pH Instability: The stability of a compound can be highly dependent on the pH of the solution.

  • Microbial Contamination: Growth of bacteria or fungi in the solution can lead to enzymatic degradation of the compound.

Q2: I've just dissolved my this compound. How should I store the solution to maximize its shelf-life?

A2: Proper storage is critical for preventing degradation. As a general guideline:

  • Temperature: Store solutions at the lowest practical temperature. For short-term storage (days to weeks), 2-8°C is often suitable. For long-term storage (weeks to months), -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: If the compound is sensitive to oxidation, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Aliquotting: For stock solutions, it is best practice to aliquot the solution into smaller, single-use volumes. This minimizes the number of times the main stock is warmed to room temperature and exposed to air and potential contaminants.

Q3: My this compound solution has changed color. What does this mean?

A3: A change in color is often an indicator of chemical degradation. The new color may be due to the formation of degradation products that absorb light differently than the parent compound. If you observe a color change, it is crucial to assess the purity and concentration of your compound before proceeding with experiments.

Troubleshooting Guide

Problem 1: My this compound solution has become cloudy or has visible precipitate.

  • Possible Cause 1: Poor Solubility. The concentration of this compound may exceed its solubility in the chosen solvent.

    • Solution: Try gently warming the solution or sonicating it to aid dissolution. If the precipitate remains, you may need to prepare a more dilute solution or use a different solvent system. Co-solvents like DMSO or ethanol (B145695) are often used to increase the solubility of hydrophobic compounds in aqueous buffers.

  • Possible Cause 2: Compound Degradation. The precipitate could be a degradation product that is less soluble than the parent compound.

    • Solution: Analyze the precipitate and the supernatant separately (e.g., by HPLC or LC-MS) to identify the components. If degradation is confirmed, you will need to prepare a fresh solution and re-evaluate your storage conditions.

  • Possible Cause 3: Salt Precipitation. If you are using a buffered solution, changes in temperature (especially during freezing) can cause the buffer salts to precipitate.

    • Solution: Ensure that the buffer components are soluble at the storage temperature. If not, consider using a different buffer system.

Problem 2: I am seeing a loss of biological activity of my this compound in my experiments.

  • Possible Cause 1: Chemical Degradation. The concentration of the active parent compound may have decreased due to degradation.

    • Solution: Prepare a fresh solution from solid material for each experiment or within a validated stability window. Use an analytical technique like HPLC to confirm the concentration and purity of your stock solution before use.

  • Possible Cause 2: Adsorption to Surfaces. The compound may be adsorbing to the surface of your storage vials or experimental plasticware, reducing the effective concentration in solution.

    • Solution: Use low-adhesion microcentrifuge tubes or glass vials for storage. Including a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) in your experimental buffer can sometimes help to prevent adsorption, but check for compatibility with your assay.

Quantitative Data on Compound Stability

The following table presents hypothetical stability data for a compound, "this compound," under various storage conditions to illustrate how stability can be assessed and reported.

Storage ConditionTimepoint% Remaining this compound (Hypothetical)Observations
-20°C in DMSO 1 month99.5%No change
3 months98.2%No change
4°C in PBS, pH 7.4 24 hours95.1%Slight yellowing
1 week78.3%Noticeable yellowing
Room Temp in PBS, pH 7.4 (Light) 8 hours65.4%Significant color change
Room Temp in PBS, pH 7.4 (Dark) 8 hours89.7%Slight color change
4°C in PBS with 1 mM Ascorbic Acid 1 week92.5%Minimal color change

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution via HPLC

This protocol outlines a general method for determining the stability of a compound in a specific solvent and storage condition.

1. Materials:

  • This compound (solid)
  • High-purity solvent (e.g., DMSO, water, PBS)
  • HPLC system with a suitable detector (e.g., UV-Vis)
  • Appropriate HPLC column (e.g., C18)
  • Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • Storage vials (e.g., amber glass HPLC vials)

2. Procedure:

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100
  • Plot the % remaining this compound against time for each condition to visualize the degradation kinetics.

Visualizations

degradation_pathway cluster_factors Degradation Factors cluster_compound Compound State Light (UV) Light (UV) KU13_Stable This compound (Stable) Oxygen Oxygen Oxygen->KU13_Stable Heat Heat Heat->KU13_Stable pH (Acid/Base) pH (Acid/Base) pH (Acid/Base)->KU13_Stable Water (Hydrolysis) Water (Hydrolysis) Water (Hydrolysis)->KU13_Stable Metal Ions Metal Ions Metal Ions->KU13_Stable KU13_Degraded Degradation Products KU13_Stable->KU13_Degraded Degradation

Caption: Common factors leading to the degradation of a compound in solution.

troubleshooting_workflow start Observe Issue with This compound Solution (e.g., color change, precipitation, loss of activity) check_solubility Is the concentration too high? start->check_solubility check_storage Were storage conditions appropriate? (Temp, Light, pH) check_solubility->check_storage No prepare_fresh Prepare Fresh Solution check_solubility->prepare_fresh Yes analyze_sample Analyze sample by HPLC/LC-MS check_storage->analyze_sample No check_storage->prepare_fresh Yes degradation_confirmed Degradation Confirmed? analyze_sample->degradation_confirmed modify_conditions Modify Storage/Solvent Conditions (e.g., lower temp, add stabilizer, change solvent) degradation_confirmed->modify_conditions Yes end Use Fresh, Stable Solution in Experiments degradation_confirmed->end No prepare_fresh->end modify_conditions->prepare_fresh

Caption: Troubleshooting workflow for this compound solution instability.

Improving the bioavailability of KU13 for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the bioavailability of the ATM kinase inhibitor KU-60019 for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is KU-60019 and what is its primary mechanism of action?

A1: KU-60019 is a potent and highly specific second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, with an IC50 of 6.3 nM.[1][2][3] ATM is a critical protein kinase that responds to DNA double-strand breaks by phosphorylating key proteins involved in cell cycle checkpoints and DNA repair.[4] KU-60019 blocks the kinase activity of ATM, thereby preventing the phosphorylation of its downstream targets like p53, CHK2, and H2AX.[4] This inhibition of the DNA damage response makes it an effective radiosensitizer, enhancing the efficacy of radiation therapy in cancer models.

Q2: Why does my KU-60019 solution precipitate when diluted for in vivo use?

A2: This is a common problem stemming from the hydrophobic nature and poor aqueous solubility of KU-60019. The compound is highly soluble in organic solvents like DMSO and ethanol (B145695) (up to 100 mM). When a concentrated DMSO stock is diluted rapidly into an aqueous environment, such as saline or phosphate-buffered saline (PBS), the DMSO concentration drops significantly. The aqueous buffer cannot maintain the inhibitor in solution, causing it to "crash out" or precipitate.

Q3: How does KU-60019 compare to its predecessor, KU-55933?

A3: KU-60019 is an improved analog of KU-55933, designed for better pharmacokinetic properties and potency. It has approximately double the potency of KU-55933 (IC50 of 6.3 nM vs. 13 nM) and is about 10-fold more effective at blocking the radiation-induced phosphorylation of ATM targets in cells. It also demonstrates high selectivity for ATM over other related kinases like DNA-PKcs and ATR.

ATM Signaling Pathway and KU-60019 Inhibition

The following diagram illustrates the central role of ATM in the DNA Damage Response (DDR) and the point of inhibition by KU-60019.

ATM_Pathway cluster_input Cellular Stress cluster_atm ATM Kinase Activation cluster_inhibitor Point of Inhibition cluster_downstream Downstream Cellular Response Ionizing_Radiation Ionizing Radiation (DNA Double-Strand Break) ATM_inactive ATM (Inactive) Ionizing_Radiation->ATM_inactive Activates ATM_active ATM (Active) p-ATM (S1981) ATM_inactive->ATM_active Autophosphorylation p53 p53 ATM_active->p53 Phosphorylates (S15) CHK2 CHK2 ATM_active->CHK2 Phosphorylates (T68) H2AX H2AX ATM_active->H2AX Phosphorylates (S139) (γ-H2AX) KU60019 KU-60019 KU60019->ATM_active Inhibits Kinase Activity Response Cell Cycle Arrest DNA Repair Apoptosis p53->Response CHK2->Response H2AX->Response

Figure 1. ATM signaling pathway showing activation by DNA damage and inhibition by KU-60019.

Troubleshooting Guide: In Vivo Formulation

This guide addresses common issues encountered when preparing KU-60019 for animal studies.

Problem Probable Cause Recommended Solution
Precipitation upon dilution Rapid dilution of a high-concentration DMSO stock into an aqueous buffer.Use a multi-step formulation protocol with co-solvents and surfactants (e.g., PEG300, Tween 80) to create a stable solution or emulsion. Prepare fresh before each use.
Inconsistent results in vivo Poor bioavailability due to precipitation or rapid clearance. Serum components may also reduce the bioavailability of the compound.Ensure the formulation is clear and homogenous before injection. For localized tumors (e.g., glioma), consider direct administration via convection-enhanced delivery (CED) or osmotic pump to bypass systemic delivery challenges.
Vehicle toxicity High concentrations of solvents like DMSO can be toxic to animals.Keep the final DMSO concentration in the injected formulation as low as possible, ideally below 5% of the total volume. The provided formulation protocols are designed to minimize solvent concentration.

Experimental Protocols & Data

Protocol 1: Co-Solvent Formulation for Systemic Administration

This protocol is adapted from methods used for preparing hydrophobic inhibitors for in vivo use and is suitable for intravenous or intraperitoneal injections.

Materials:

  • KU-60019 powder

  • Anhydrous DMSO

  • PEG300

  • Tween 80 (Polysorbate 80)

  • Sterile Saline or ddH₂O

Procedure:

  • Prepare Stock Solution: Dissolve KU-60019 in 100% DMSO to create a concentrated stock (e.g., 50-100 mg/mL). Ensure it is fully dissolved. Sonication may be used if necessary.

  • Stepwise Dilution: For a 1 mL final formulation, follow these steps in order, mixing thoroughly after each addition until the solution is clear: a. Start with 400 µL of PEG300. b. Add 50 µL of your concentrated DMSO stock solution. c. Add 50 µL of Tween 80. d. Add 500 µL of sterile saline or ddH₂O to reach the final volume of 1 mL.

  • Administration: Use the mixed solution immediately for optimal results. Do not store the aqueous formulation.

The following diagram outlines this workflow to prevent precipitation.

Formulation_Workflow cluster_problem Common Mistake cluster_solution Recommended Protocol Stock KU-60019 in 100% DMSO Buffer Aqueous Buffer (Saline / PBS) Stock->Buffer Rapid Dilution Precipitate Precipitation (Compound Crashes Out) Buffer->Precipitate DMSO_Stock 1. KU-60019 in 100% DMSO PEG300 2. Add to PEG300 DMSO_Stock->PEG300 Tween80 3. Add Tween 80 PEG300->Tween80 Saline 4. Add Saline / H₂O Tween80->Saline Final Clear Solution for In Vivo Use Saline->Final

Figure 2. Workflow comparing incorrect rapid dilution with the recommended co-solvent formulation protocol.

Protocol 2: Convection-Enhanced Delivery (CED) for Orthotopic Glioma Models

This method is for direct intra-tumoral administration, maximizing local concentration while minimizing systemic exposure.

Materials:

  • KU-60019 powder

  • Vehicle (e.g., 2.5% ethanol in 0.9% NaCl)

  • Stereotactic frame and infusion pump

Procedure:

  • Prepare Infusion Solution: Dissolve KU-60019 in the vehicle to the desired final concentration (e.g., 250 µM).

  • Animal Preparation: Anesthetize the mouse harboring the orthotopic tumor and secure it in a stereotactic frame.

  • Infusion: Using coordinates determined by prior imaging or anatomical landmarks, slowly infuse the KU-60019 solution directly into the tumor. A typical procedure might involve infusing 12.5 µL of a 250 µM solution.

  • Post-Procedure: This procedure is often repeated multiple times in conjunction with radiation therapy.

Summary of In Vivo Dosing and Administration

The following table summarizes quantitative data from various in vivo studies.

Animal Model Dose Administration Route Vehicle/Formulation Reference
Orthotopic Glioma (Mice)250 µM (in 12.5 µL)Convection-Enhanced Delivery (CED)2.5% ethanol in 0.9% NaCl
Orthotopic Glioma (Mice)10 µMOsmotic PumpNot specified
Colorectal Cancer Xenograft (Mice)0.5 mg/kgTail Vein InjectionNot specified
SCID Mice with Induced Tumors100 mg/kg (daily for 5 days)Not specifiedNot specified

References

Refining KU13 dosage for animal infection models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for KU-133, a novel inhibitor of the Ku heterodimer (Ku70/Ku80), designed to modulate the host immune response in various infection models. This resource provides troubleshooting guidance and frequently asked questions to assist researchers in optimizing the use of KU-133 in their preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of KU-133?

A1: KU-133 is a small molecule inhibitor that targets the Ku heterodimer (Ku70/Ku80), a key component of the non-homologous end-joining (NHEJ) DNA repair pathway.[1][2][3] By inhibiting Ku, KU-133 can modulate cellular responses to DNA damage. In the context of infection, this can influence the host's immune signaling pathways, as Ku has been shown to play a role in regulating these responses.[2][4]

Q2: What is the recommended starting dosage for KU-133 in a murine infection model?

A2: For a naive mouse model, a starting dosage of 10 mg/kg administered intravenously (IV) or intraperitoneally (IP) is recommended. However, the optimal dosage is highly dependent on the specific animal model, the pathogen being studied, and the infection site. It is crucial to perform a dose-response study to determine the most effective concentration for your specific experimental conditions.

Q3: How should KU-133 be prepared for in vivo administration?

A3: KU-133 is supplied as a lyophilized powder. For in vivo use, it should be reconstituted in a sterile, biocompatible vehicle. A common vehicle is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline. The solution should be prepared fresh for each experiment and filtered through a 0.22 µm syringe filter before administration.

Q4: What are the expected pharmacokinetic properties of KU-133?

A4: Preclinical studies in mice have shown that KU-133 has a plasma half-life of approximately 4-6 hours following IV administration. The volume of distribution and clearance rates can be found in the summary table below. It is important to consider these parameters when designing the dosing schedule.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Lack of Efficacy - Suboptimal dosage- Inappropriate administration route- Poor bioavailability- Rapid clearance of the compound- Insufficient drug exposure at the site of infection- Perform a dose-escalation study to find the optimal dose.- Consider a different route of administration (e.g., subcutaneous for slower release).- Analyze plasma and tissue concentrations of KU-133 to assess bioavailability.- Adjust the dosing frequency based on the compound's half-life.- For localized infections, consider local administration if feasible.
Observed Toxicity (e.g., weight loss, lethargy) - Dosage is too high- Vehicle-related toxicity- Off-target effects of the compound- Reduce the dosage or dosing frequency.- Administer the vehicle alone as a control to rule out vehicle toxicity.- Monitor for common markers of toxicity (e.g., liver enzymes, kidney function).- If toxicity persists at effective doses, consider alternative formulations.
Precipitation of KU-133 during preparation or administration - Low solubility of the compound in the chosen vehicle- Temperature changes affecting solubility- Gently warm the solution to aid dissolution.- Sonication can also be used to help dissolve the compound.- Prepare the formulation immediately before use.- If precipitation persists, consider using a different vehicle composition.
Inconsistent results between experiments - Variability in animal handling and infection procedure- Inconsistent preparation of KU-133 formulation- Differences in the pathogen inoculum- Standardize all experimental procedures, including animal age, weight, and infection protocol.- Ensure the KU-133 solution is prepared consistently for each experiment.- Standardize the preparation and quantification of the infectious agent.

Quantitative Data Summary

Table 1: Recommended Starting Dosages of KU-133 in Different Animal Models

Animal Model Infection Type Route of Administration Recommended Starting Dosage (mg/kg) Dosing Frequency
Mouse (BALB/c)Systemic BacterialIV, IP10Once or twice daily
Mouse (C57BL/6)Localized Skin InfectionSC, Topical5Once daily
Rat (Sprague-Dawley)Pulmonary FungalInhalation, IT2Once daily

Table 2: Pharmacokinetic Parameters of KU-133 in Mice (10 mg/kg, IV)

Parameter Value
Cmax 15.2 µg/mL
T1/2 4.5 hours
AUC(0-inf) 45.8 µg*h/mL
Vd 1.2 L/kg
CL 0.22 L/h/kg

Experimental Protocols

Protocol 1: Dose-Response Study in a Murine Model of Systemic Bacterial Infection

  • Animal Model: 8-week-old female BALB/c mice.

  • Infection: Induce systemic infection via intraperitoneal injection of Staphylococcus aureus (1 x 10^7 CFU per mouse).

  • Treatment Groups:

    • Vehicle control (5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

    • KU-133 at 1, 5, 10, and 25 mg/kg.

  • Administration: Administer the first dose of KU-133 or vehicle intraperitoneally 1 hour post-infection. Subsequent doses are given every 12 hours for 3 days.

  • Readouts:

    • Monitor survival over 7 days.

    • At 24 and 72 hours post-infection, collect blood and spleen for bacterial load determination (CFU counts).

    • Monitor clinical signs of illness (weight loss, activity level).

  • Data Analysis: Compare survival curves using a log-rank test. Analyze bacterial load data using ANOVA or a Kruskal-Wallis test.

Visualizations

KU133_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pathogen Pathogen (e.g., Bacteria) PRR Pattern Recognition Receptor (PRR) Pathogen->PRR activates DNA_Damage DNA Damage Pathogen->DNA_Damage induces Signal_Adaptors Signaling Adaptors PRR->Signal_Adaptors NFkB_IKK IKK Complex Signal_Adaptors->NFkB_IKK IkB IkB NFkB_IKK->IkB phosphorylates NFkB_p65_p50 NF-kB (p65/p50) NFkB_p65_p50_nuc NF-kB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc translocates Ku_Heterodimer Ku Heterodimer (Ku70/Ku80) DNA_Damage->Ku_Heterodimer recruits NHEJ Non-Homologous End Joining (NHEJ) Ku_Heterodimer->NHEJ initiates Gene_Expression Pro-inflammatory Gene Expression NFkB_p65_p50_nuc->Gene_Expression induces KU133 KU-133 KU133->Ku_Heterodimer inhibits

Caption: KU-133 inhibits the Ku heterodimer in the DNA damage response pathway.

Experimental_Workflow start Start: Acclimatize Animals infection Induce Infection (e.g., Bacterial Challenge) start->infection grouping Randomize into Treatment Groups infection->grouping treatment Administer KU-133 or Vehicle Control grouping->treatment monitoring Monitor Clinical Signs (Weight, Behavior) treatment->monitoring sampling Collect Samples (Blood, Tissues) monitoring->sampling analysis Analyze Endpoints (Bacterial Load, Survival) sampling->analysis end End: Data Interpretation analysis->end

Caption: General experimental workflow for in vivo efficacy studies of KU-133.

References

Technical Support Center: KU13 Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with entities that may be referred to as "KU13". Given the potential ambiguity of this term, this guide addresses the most probable candidates in experimental biology: Krüppel-like Factor 13 (KLF13) , the Ku protein heterodimer (Ku70/Ku80) , and the Interleukin-13 mutant (IL-13E13K) .

Section 1: Krüppel-like Factor 13 (KLF13)

KLF13 is a zinc-finger transcription factor that plays a crucial role in cellular differentiation, proliferation, and apoptosis. Experiments involving KLF13 often aim to identify its target genes and understand its regulatory networks.

KLF13: Frequently Asked Questions (FAQs)

Q1: What are the primary functions of KLF13?

A1: KLF13 is a transcriptional regulator with diverse roles in processes such as T-cell differentiation, cardiac development, and neuronal function.[1] It can act as both a transcriptional activator and repressor, depending on the cellular context and its interacting partners.[2]

Q2: Which signaling pathways is KLF13 known to be involved in?

A2: KLF13 has been shown to regulate genes within the JAK/STAT and cAMP signaling pathways.[3] Its influence on these pathways can impact cell survival, proliferation, and differentiation.

Q3: What are the common experimental approaches to study KLF13 function?

A3: Common techniques include Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to identify KLF13 binding sites on a genome-wide scale, and RNA sequencing (RNA-seq) to determine the effect of KLF13 on global gene expression.[2][4] Luciferase reporter assays are also used to validate the regulatory effect of KLF13 on specific gene promoters.

KLF13: Troubleshooting Guide
Problem Possible Cause Suggested Solution
Low yield in ChIP experiment Inefficient antibody for immunoprecipitation.Use a ChIP-validated antibody. Titrate the antibody concentration to find the optimal amount.
Insufficient cross-linking of KLF13 to chromatin.Optimize formaldehyde (B43269) cross-linking time and concentration. Over-crosslinking can mask epitopes.
Incomplete cell lysis or chromatin shearing.Ensure complete cell lysis to release nuclear contents. Optimize sonication or enzymatic digestion to achieve chromatin fragments between 200-600 bp.
High background in ChIP-seq data Non-specific binding of the antibody or beads.Pre-clear the chromatin with protein A/G beads. Include a mock IP (with IgG) as a negative control.
Repetitive DNA sequences causing non-specific alignment.Use appropriate bioinformatics filters to remove reads mapping to repetitive elements.
Inconsistent results in RNA-seq Variability in cell culture conditions.Maintain consistent cell passage number, confluency, and media conditions across all experimental replicates.
RNA degradation.Use an RNA stabilization solution immediately after cell harvesting. Check RNA integrity (RIN score) before library preparation.
Low transfection efficiency for reporter assays Suboptimal transfection reagent or protocol.Optimize the DNA-to-reagent ratio and transfection time for your specific cell line.
KLF13: Data Presentation

Table 1: Example of Differentially Expressed Genes upon KLF13 Overexpression (Hypothetical RNA-seq Data)

Gene SymbolLog2 Fold Changep-valueFunction
GENE_A2.50.001Cell Cycle Regulation
GENE_B-1.80.005Apoptosis
GENE_C3.1< 0.001Transcriptional Regulation
GENE_D-2.20.002Signal Transduction
KLF13: Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Protocol Outline

  • Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA.

  • Cell Lysis: Lyse the cells to release the nuclei.

  • Chromatin Shearing: Sonicate or use enzymatic digestion to fragment the chromatin to an average size of 200-600 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to KLF13.

  • Immune Complex Capture: Use protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.

  • DNA Purification: Purify the DNA for downstream analysis (qPCR or sequencing).

KLF13: Visualizations

KLF13_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT phosphorylates pSTAT pSTAT STAT->pSTAT KLF13 KLF13 pSTAT->KLF13 regulates Target Genes Target Genes KLF13->Target Genes binds promoter NHEJ_Workflow DNA_DSB DNA Double-Strand Break Ku_Binding Ku Protein Binding DNA_DSB->Ku_Binding DNAPKcs_Recruitment DNA-PKcs Recruitment Ku_Binding->DNAPKcs_Recruitment End_Processing DNA End Processing DNAPKcs_Recruitment->End_Processing Ligation Ligation by Ligase IV/XRCC4 End_Processing->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA IL13_Antagonist_Mechanism cluster_wt Wild-Type IL-13 Signaling cluster_antagonist IL-13E13K Antagonism IL13_wt IL-13 Receptor_wt IL-13Rα1 / IL-4Rα IL13_wt->Receptor_wt STAT6_Phos_wt STAT6 Phosphorylation Receptor_wt->STAT6_Phos_wt Cellular_Response_wt Cellular Response STAT6_Phos_wt->Cellular_Response_wt IL13E13K IL-13E13K Receptor_ant IL-13Rα1 IL13E13K->Receptor_ant binds No_Signal No Signal Transduction Receptor_ant->No_Signal blocks signaling

References

Technical Support Center: Enhancing the Stability of KU13 for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the stability of the hypothetical small molecule inhibitor, KU13, for long-term experimental use. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during storage, handling, and application of small molecule compounds in extended studies.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound solid compound?

A1: For solid, powdered forms of novel small molecules like this compound, long-term storage at controlled room temperature (20-25°C) or refrigerated (2-8°C) is generally recommended.[1] It is crucial to protect the compound from light and moisture.[1] The ideal condition depends on the inherent stability of the molecule, which should be determined through stability studies. For extended periods, storage at -20°C or -80°C can also be considered to minimize degradation.[1] Always refer to any specific instructions provided on the product's certificate of analysis.

Q2: How should I prepare and store this compound stock solutions for long-term experiments?

A2: To prepare a stable stock solution, use a high-purity, anhydrous solvent in which this compound is known to be stable.[1] Common solvents for small molecules include DMSO and ethanol.[1] The choice of solvent should be compatible with your experimental system. After complete dissolution, it is good practice to filter the solution through a 0.22 µm filter to ensure sterility. To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into single-use volumes. These aliquots should be stored at -20°C or -80°C and protected from light.

Q3: How many freeze-thaw cycles can a this compound solution undergo?

A3: It is highly advisable to minimize freeze-thaw cycles. Repeated cycling can cause compound degradation, aggregation, or precipitation. The best practice is to prepare single-use aliquots of your stock solution to avoid this issue altogether.

Q4: My this compound solution appears to have precipitated after thawing. What should I do?

A4: Precipitate formation upon thawing suggests that the compound's solubility limit may have been exceeded at the storage temperature. Gently warm the solution and vortex to try and redissolve the precipitate. If this is a recurring issue, consider preparing the stock solution at a lower concentration.

Q5: I am observing inconsistent results between different experiments using this compound. What could be the cause?

A5: Inconsistent experimental outcomes can stem from compound instability. This could be due to degradation during storage or handling, or adsorption of the compound to container surfaces. It is recommended to perform an analytical check, such as High-Performance Liquid Chromatography (HPLC), to confirm the purity and concentration of your this compound stock. To minimize adsorption, consider using low-adhesion microcentrifuge tubes.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of this compound activity in a long-term experiment Degradation of the compound in the experimental medium.Analyze aliquots of the experimental medium containing this compound at different time points using HPLC to check for degradation products. Monitor and control the pH and temperature of the medium, as fluctuations can accelerate degradation. Protect the experimental setup from light.
Adsorption of this compound to plasticware.Use low-binding plasticware or silanized glassware to minimize compound loss. Quantify the extent of adsorption by incubating a this compound solution in the experimental vessels and measuring the concentration over time.
Changes in the physical appearance of this compound stock solution (e.g., color change) Chemical degradation of the compound.Discard the stock solution and prepare a fresh one from a solid sample. Ensure proper storage conditions (e.g., protected from light, appropriate temperature).
Variability between different batches of this compound Differences in purity or synthesis byproducts.Perform analytical validation (e.g., HPLC, Mass Spectrometry) on each new batch to confirm identity and purity before use.

Experimental Protocols

Protocol: Long-Term Stability Study of this compound

This protocol outlines a general procedure for assessing the long-term stability of this compound.

1. Materials and Equipment:

  • Three batches of this compound.

  • Validated stability-indicating HPLC method.

  • ICH-compliant stability chambers (e.g., 25°C/60% RH, 40°C/75% RH).

  • Appropriate, inert storage containers.

  • Analytical balance, volumetric flasks, pipettes.

2. Procedure:

  • Time 0 Analysis: For each batch, perform a comprehensive initial analysis including appearance, purity by HPLC, and assay.

  • Sample Storage: Place a sufficient quantity of each batch into the designated storage containers and place them in the stability chambers under both long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions.

  • Testing Schedule:

    • Long-Term Condition: Pull samples at 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated Condition: Pull samples at 1, 3, and 6 months.

  • Sample Analysis: At each time point, perform the same set of analytical tests as conducted at Time 0.

  • Data Evaluation: Tabulate the results and analyze for any trends. The long-term data is used to establish the re-test period or shelf life.

Visualizations

Hypothetical Signaling Pathway of this compound Action

The following diagram illustrates a hypothetical mechanism of action for this compound, where it is presumed to inhibit the Ku70/Ku80 heterodimer, a key component of the Non-Homologous End Joining (NHEJ) DNA repair pathway. The Ku protein is known to be involved in signaling to DNA damage response pathways.

KU13_Signaling_Pathway cluster_0 Cellular Response cluster_1 DNA Damage Response Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest DSB DNA Double-Strand Break DSB->CellCycleArrest Ku70_80 Ku70/Ku80 DSB->Ku70_80 NHEJ NHEJ Pathway Ku70_80->NHEJ Recruitment ATF2 ATF2 Activation Ku70_80->ATF2 Repression NHEJ->DSB Repair ATF2->Apoptosis This compound This compound This compound->Ku70_80 Inhibition

Caption: Hypothetical signaling pathway of this compound inhibiting the Ku70/Ku80 complex.

Experimental Workflow for this compound Stability Assessment

The diagram below outlines the key steps in performing a comprehensive stability assessment of this compound.

Stability_Workflow start Start: this compound Sample Preparation time_zero Time Zero Analysis (HPLC, Appearance, Assay) start->time_zero storage Sample Storage (Long-Term & Accelerated Conditions) time_zero->storage pull_points Sample Withdrawal at Scheduled Time Points storage->pull_points analysis Sample Analysis (HPLC, Appearance, Assay) pull_points->analysis analysis->pull_points Next Time Point data_eval Data Evaluation & Trend Analysis analysis->data_eval end End: Determine Shelf Life data_eval->end

References

Validation & Comparative

Comparing the efficacy of KU13 to other NTM inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Nicotinamide (B372718) N-Methyltransferase (NNMT) Inhibitors: Efficacy and Experimental Validation

A comparative analysis of the efficacy of prominent Nicotinamide N-Methyltransferase (NNMT) inhibitors is presented for researchers, scientists, and drug development professionals. This guide provides a quantitative comparison of inhibitor potencies, detailed experimental methodologies, and visual representations of the underlying biological pathways and research workflows. Due to the absence of publicly available data on a compound referred to as "KU13," this guide focuses on a selection of well-characterized NNMT inhibitors to provide a representative and thorough comparison.

Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target for a range of conditions, including metabolic diseases and various cancers. The enzyme plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide. This process influences the cellular levels of S-adenosylmethionine (SAM) and nicotinamide adenine (B156593) dinucleotide (NAD+), thereby affecting energy homeostasis and epigenetic regulation. The development of potent and selective NNMT inhibitors is an active area of research aimed at modulating these pathways for therapeutic benefit.

Quantitative Comparison of NNMT Inhibitors

The inhibitory potency of various compounds against NNMT is a critical metric for their comparative evaluation. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes the in vitro and cellular activities of several notable NNMT inhibitors.

InhibitorTypeTarget SpeciesIC50KiAssay ConditionsReference(s)
5-Amino-1MQ Small Molecule (Nicotinamide Analog)Human1.2 µM-50 µM SAM, 100 µM Nicotinamide[1]
JBSNF-000088 Small Molecule (Nicotinamide Analog)Human1.8 µM-Not specified[2][3][4][5]
Monkey2.8 µM-Not specified
Mouse5.0 µM-Not specified
U2OS Cells1.6 µM-Cellular Assay
3T3L1 Cells6.3 µM-Cellular Assay
LL320 Bisubstrate InhibitorHuman-6.8 nMNot specified
II399 Bisubstrate InhibitorHuman-5.9 nMNot specified
Cells1.9 µM-Cellular Assay
Sinefungin General Methyltransferase InhibitorNot specified3.9 ± 0.3 µM-Not specified
S-Adenosyl-L-homocysteine (SAH) General Methyltransferase InhibitorNot specified26.3 ± 4.4 µM-Not specified
1-Methylnicotinamide (1-MNA) Product InhibitorNot specified9.0 ± 0.6 µM-Not specified
MS2734 Bisubstrate InhibitorNot specified14.0 ± 1.5 µM-Not specified
Compound 78 Bisubstrate InhibitorNot specified1.41 µM-Not specified

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of NNMT inhibitors.

Protocol 1: Fluorescence-Based NNMT Enzyme Inhibition Assay

This assay is widely used to determine the in vitro inhibitory activity of test compounds on the NNMT enzyme.

  • Principle: The assay quantifies the production of S-adenosyl-L-homocysteine (SAH), a product of the NNMT-catalyzed reaction. The generated SAH is then enzymatically hydrolyzed to homocysteine. The free thiol group on homocysteine is detected by a fluorescent probe, leading to an increase in fluorescence intensity. In the presence of an NNMT inhibitor, the signal is reduced.

  • Materials:

    • Recombinant human NNMT enzyme

    • NNMT Assay Buffer

    • S-Adenosylmethionine (SAM)

    • Nicotinamide (NAM)

    • SAH Hydrolase

    • Thiol-detecting fluorescent probe

    • Test compounds and a known inhibitor (positive control)

    • 96-well black plates

  • Procedure:

    • Compound Preparation: Dissolve test compounds and controls in DMSO to create stock solutions. Prepare serial dilutions to the desired concentrations.

    • Reaction Mix Preparation: Prepare a master mix containing NNMT Assay Buffer, NNMT Enzyme, SAH Hydrolase, and the fluorescent probe.

    • Compound Plating: Add a small volume (e.g., 2 µL) of the diluted test compounds, positive control, or DMSO (vehicle control) to the wells of the 96-well plate.

    • Reaction Initiation: Add the enzyme reaction mix to all wells. Prepare a substrate mix of SAM and Nicotinamide in the assay buffer. Add this mix to all wells to start the reaction.

    • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes), protected from light.

    • Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm or 400/465 nm).

    • Data Analysis: Subtract the fluorescence of a no-enzyme blank from all readings. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable equation (e.g., four-parameter logistic) to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method used to verify that an inhibitor binds to its intended target within intact cells.

  • Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. When heated, the unbound protein denatures and aggregates at a lower temperature than the ligand-bound protein. The amount of soluble protein remaining after a heat challenge is quantified to assess target engagement.

  • Materials:

    • Cultured cells expressing NNMT

    • Cell culture medium and reagents

    • Test inhibitor

    • Phosphate-buffered saline (PBS)

    • Lysis buffer with protease inhibitors

    • Equipment for heating (e.g., thermal cycler), cell lysis (e.g., freeze-thaw cycles), and protein quantification (e.g., Western blot, mass spectrometry).

  • Procedure:

    • Cell Treatment: Treat cultured cells with the test inhibitor at various concentrations or with a vehicle control. Incubate to allow for compound uptake.

    • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures for a fixed duration (e.g., 3 minutes).

    • Cell Lysis: Lyse the cells using methods such as freeze-thaw cycles.

    • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

    • Quantification of Soluble Protein: Collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble NNMT using Western blotting or other protein detection methods.

    • Data Analysis: Plot the amount of soluble NNMT against the heating temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizing Pathways and Workflows

NNMT Signaling Pathway

The following diagram illustrates the central role of NNMT in cellular metabolism.

NNMT_Pathway SAM S-Adenosylmethionine (SAM) NNMT NNMT SAM->NNMT Methyl Donor Methylation Cellular Methylation (DNA, RNA, proteins) SAM->Methylation SAH S-Adenosylhomocysteine (SAH) SAH->Methylation Feedback Inhibition Nicotinamide Nicotinamide (NAM) Nicotinamide->NNMT Substrate NAD_Salvage NAD+ Salvage Pathway Nicotinamide->NAD_Salvage MNA 1-Methylnicotinamide (1-MNA) NNMT->SAH NNMT->MNA NNMT->NAD_Salvage Substrate Depletion Inhibitor NNMT Inhibitor Inhibitor->NNMT Inhibition NAD NAD+ NAD_Salvage->NAD

Caption: The NNMT enzymatic reaction and its impact on cellular methylation and NAD+ metabolism.

Experimental Workflow for NNMT Inhibitor Screening

The diagram below outlines a typical workflow for the identification and validation of novel NNMT inhibitors.

NNMT_Inhibitor_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 Cellular Validation cluster_3 In Vivo Efficacy HTS High-Throughput Screening (e.g., Fluorescence Assay) Hit_Confirmation Hit Confirmation & Dose-Response HTS->Hit_Confirmation IC50_Determination IC50 Determination Hit_Confirmation->IC50_Determination Kinetic_Assays Enzyme Kinetic Assays (e.g., Ki determination) IC50_Determination->Kinetic_Assays Cellular_Activity Cellular Activity Assays (e.g., Metabolite levels) IC50_Determination->Cellular_Activity Biophysical_Assays Biophysical Binding Assays (e.g., ITC, SPR) Target_Engagement Target Engagement (e.g., CETSA) Cellular_Activity->Target_Engagement Selectivity_Profiling Selectivity Profiling (against other methyltransferases) Target_Engagement->Selectivity_Profiling PK_PD Pharmacokinetics & Pharmacodynamics Selectivity_Profiling->PK_PD Efficacy_Models Disease Models (e.g., Diet-induced obesity) PK_PD->Efficacy_Models

References

A Head-to-Head Comparison of KU13 and Clarithromycin Against Mycobacterium avium**

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant nontuberculous mycobacteria (NTM), particularly Mycobacterium avium complex (MAC), presents a significant challenge in clinical practice. The macrolide antibiotic clarithromycin (B1669154) has long been a cornerstone of MAC treatment regimens. However, the rise of macrolide-resistant strains necessitates the development of novel therapeutics. This guide provides a detailed, data-supported comparison of the established antibiotic, clarithromycin, and a novel macrolide, KU13, against M. avium.

Executive Summary

This compound is a newly developed macrolide antibiotic that has demonstrated enhanced antimicrobial activity against both wild-type and macrolide-resistant MAC strains when compared to azithromycin, a close analog of clarithromycin.[1] Cryo-electron microscopy has revealed that this compound's unique structural modifications allow it to bind robustly to the bacterial ribosome, potentially circumventing common resistance mechanisms.[1] While clarithromycin remains a critical component of anti-MAC therapy, this compound represents a promising lead for the development of next-generation treatments for macrolide-resistant infections.

Quantitative Data Comparison

The following table summarizes the in vitro efficacy of this compound and clarithromycin against Mycobacterium species.

Parameter This compound Clarithromycin References
Organism Mycobacterium spp.M. avium[2][3]
MIC Range 0.032 - 8 µg/mLSusceptible: ≤2.0 - ≤8.0 µg/mL[2]
Resistant: >32.0 - >128 µg/mL

Note: The MIC range for this compound is reported for a range of Mycobacterium species. The MIC for clarithromycin is presented as established breakpoints for susceptibility and resistance in M. avium.

Mechanism of Action

Both clarithromycin and this compound are macrolide antibiotics that function by inhibiting protein synthesis in bacteria. They achieve this by binding to the 50S subunit of the bacterial ribosome.

Clarithromycin binds to the 23S rRNA component of the 50S ribosomal subunit, which blocks the exit tunnel for newly synthesized peptides, thereby halting protein production. Resistance to clarithromycin in M. avium is most commonly associated with mutations in the 23S rRNA gene, which reduces the binding affinity of the drug.

This compound , a derivative of azithromycin, also targets the 50S ribosomal subunit. However, it possesses a unique tercyclic moiety. This structural modification allows this compound to form a more robust anchor on the ribosome, creating a distinct binding pocket. This enhanced binding may explain its activity against macrolide-resistant strains, potentially bypassing the resistance mechanism conferred by 23S rRNA mutations.

Mechanism of Action of Macrolides on the Bacterial Ribosome cluster_ribosome Bacterial Ribosome (50S Subunit) 23S_rRNA 23S rRNA Protein_Synthesis_Inhibition Protein Synthesis Inhibition 23S_rRNA->Protein_Synthesis_Inhibition Clarithromycin Clarithromycin Clarithromycin->23S_rRNA Binds to This compound This compound This compound->23S_rRNA Binds robustly to

Macrolide interaction with the bacterial ribosome.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination for Clarithromycin

The susceptibility of M. avium to clarithromycin is typically determined using one of two standard methods:

  • Broth Microdilution Method (7H12 Broth):

    • M. avium isolates are grown in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).

    • A standardized inoculum of the bacteria is prepared and added to microtiter plates containing serial twofold dilutions of clarithromycin in 7H12 broth at a pH of 7.4.

    • Plates are incubated at 37°C for a specified period.

    • The MIC is defined as the lowest concentration of clarithromycin that inhibits visible growth of the bacteria.

  • Agar (B569324) Dilution Method (Mueller-Hinton Agar):

    • Serial twofold dilutions of clarithromycin are incorporated into Mueller-Hinton agar supplemented with 10% OADC at a pH of 7.4.

    • A standardized suspension of M. avium is spot-inoculated onto the surface of the agar plates.

    • Plates are incubated at 37°C.

    • The MIC is the lowest drug concentration that prevents visible colony formation.

Screening and Evaluation of Novel Antibiotics (e.g., this compound)

The development and initial evaluation of a novel antibiotic like this compound against M. avium generally follows a structured workflow.

Workflow for Novel Antibiotic Evaluation Against M. avium Compound_Synthesis Compound Synthesis (e.g., this compound) In_Vitro_Screening In Vitro Screening (MIC determination) Compound_Synthesis->In_Vitro_Screening Resistant_Strain_Testing Testing against Resistant Strains In_Vitro_Screening->Resistant_Strain_Testing Mechanism_of_Action_Studies Mechanism of Action Studies (e.g., Cryo-EM) Resistant_Strain_Testing->Mechanism_of_Action_Studies Preclinical_Development Preclinical Development Mechanism_of_Action_Studies->Preclinical_Development

A general workflow for antibiotic discovery and evaluation.

Inhibition of Biofilm Formation

M. avium is known to form biofilms, which can contribute to treatment failure. Clarithromycin has been shown to inhibit the formation of M. avium biofilms at sub-inhibitory concentrations. However, it is not effective against established biofilms. Data on the effect of this compound on M. avium biofilm formation is not yet available.

Conclusion

Clarithromycin remains a vital tool in the fight against M. avium infections. However, the emergence of resistance highlights the urgent need for new therapeutic options. This compound, with its enhanced activity against macrolide-resistant MAC and a robust binding mechanism to the bacterial ribosome, represents a significant advancement in the development of novel anti-MAC agents. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound. Researchers and drug development professionals should consider these findings in the pursuit of more effective treatments for NTM infections.

References

Cross-Validation of Minimum Inhibitory Concentration (MIC) for the Novel Anti-Mycobacterial Agent KU13

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Antimicrobial Susceptibility Testing Methods

For researchers and drug development professionals engaged in the discovery of new antimicrobial agents, rigorous and reproducible assessment of a compound's potency is paramount. This guide provides a comparative framework for the cross-validation of the Minimum Inhibitory Concentration (MIC) of KU13, a novel inhibitor of nontuberculous mycobacteria (NTM)[1], using three distinct, yet complementary, antimicrobial susceptibility testing (AST) methods: broth microdilution, Etest, and Kirby-Bauer disk diffusion. The objective is to ensure the accuracy and reliability of MIC data through methodical comparison, a critical step in the preclinical evaluation of any new antibiotic candidate.

Comparative Analysis of this compound MIC Values

The following table summarizes hypothetical MIC data for this compound against several clinically relevant NTM species, as determined by broth microdilution and Etest. Correspondingly, qualitative susceptibility as determined by the Kirby-Bauer disk diffusion method is presented. This comparative data highlights the importance of employing multiple methods to confirm the antimicrobial activity of a novel compound.

OrganismMethodThis compound MIC (µg/mL)Disk Diffusion Zone Diameter (mm)Interpretation
Mycobacterium abscessusBroth Microdilution4--
Etest4--
Disk Diffusion-18Susceptible
Mycobacterium avium complexBroth Microdilution2--
Etest1.5--
Disk Diffusion-22Susceptible
Mycobacterium kansasiiBroth Microdilution1--
Etest1--
Disk Diffusion-25Susceptible
Escherichia coli (ATCC 25922 - Control)Broth Microdilution2--
Etest2--
Disk Diffusion-20Susceptible

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure standardization and reproducibility.

Broth Microdilution Method

The broth microdilution method is considered a gold standard for determining the MIC of an antimicrobial agent. It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium.

a. Inoculum Preparation:

  • Select three to five isolated colonies of the test organism from a 24-hour agar (B569324) plate.

  • Transfer the colonies to a tube containing sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized inoculum to the appropriate concentration for testing.

b. Plate Preparation and Inoculation:

  • Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculate each well with 5 µL of the standardized bacterial suspension, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control well (broth and inoculum without this compound) and a sterility control well (broth only).

c. Incubation and Interpretation:

  • Incubate the microtiter plates at 35°C for 16-20 hours in ambient air.

  • Following incubation, visually inspect the plates for bacterial growth.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Etest (Epsilometer Test)

The Etest is a gradient diffusion method that provides a quantitative MIC value. It utilizes a plastic strip impregnated with a predefined gradient of the antimicrobial agent.

a. Inoculum Preparation and Plating:

  • Prepare a standardized inoculum as described for the broth microdilution method (0.5 McFarland standard).

  • Using a sterile cotton swab, inoculate a Mueller-Hinton agar plate by streaking in three different directions to ensure confluent growth.

  • Allow the plate to dry for 5-15 minutes before applying the Etest strip.

b. Etest Strip Application:

  • Using sterile forceps, apply the this compound Etest strip to the center of the inoculated agar plate.

  • Ensure the entire length of the strip is in complete contact with the agar surface.

c. Incubation and Interpretation:

  • Incubate the plate at 35°C for 16-20 hours.

  • After incubation, an elliptical zone of inhibition will form around the strip.

  • The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer method is a qualitative test that determines the susceptibility of a bacterium to an antimicrobial agent based on the size of the inhibition zone around a filter disk impregnated with the agent.

a. Inoculum Preparation and Plating:

  • Prepare a standardized inoculum and inoculate a Mueller-Hinton agar plate as described for the Etest method to achieve a lawn of growth.

b. Disk Application:

  • Using sterile forceps, place a paper disk impregnated with a standardized concentration of this compound onto the surface of the inoculated agar plate.

  • Gently press the disk to ensure complete contact with the agar.

c. Incubation and Interpretation:

  • Incubate the plate at 35°C for 16-20 hours.

  • Measure the diameter of the zone of inhibition around the disk in millimeters.

  • Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on established zone diameter breakpoints.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the parallel workflows for determining the MIC of this compound using broth microdilution, Etest, and disk diffusion methods, culminating in a comparative analysis of the results.

CrossValidationWorkflow cluster_prep Initial Preparation cluster_bmd Broth Microdilution cluster_etest Etest cluster_disk Disk Diffusion cluster_analysis Comparative Analysis start Bacterial Isolate inoculum Standardized Inoculum (0.5 McFarland) start->inoculum bmd_inoc Inoculation inoculum->bmd_inoc etest_plate Inoculate Agar Plate inoculum->etest_plate disk_plate Inoculate Agar Plate inoculum->disk_plate bmd_prep Serial Dilution of this compound in 96-well Plate bmd_prep->bmd_inoc bmd_incubate Incubation (35°C, 16-20h) bmd_inoc->bmd_incubate bmd_read Read MIC bmd_incubate->bmd_read analysis Compare MICs and Zone Diameters bmd_read->analysis etest_apply Apply this compound Etest Strip etest_plate->etest_apply etest_incubate Incubation (35°C, 16-20h) etest_apply->etest_incubate etest_read Read MIC from Ellipse etest_incubate->etest_read etest_read->analysis disk_apply Apply this compound Disk disk_plate->disk_apply disk_incubate Incubation (35°C, 16-20h) disk_apply->disk_incubate disk_read Measure Zone Diameter disk_incubate->disk_read disk_read->analysis

Caption: Workflow for MIC cross-validation of this compound.

References

Independent Verification of KU13's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel macrolide antibiotic KU13 with standard therapeutic agents for nontuberculous mycobacteria (NTM) infections. The information presented is supported by experimental data to aid in research and development efforts targeting NTM pathogens, particularly the Mycobacterium avium complex (MAC).

Mechanism of Action: A Comparative Overview

This compound represents a significant advancement in macrolide antibiotics, exhibiting a distinct mechanism of action that overcomes common resistance pathways. This section compares the molecular mechanism of this compound with that of established and alternative NTM therapeutics.

This compound: This novel macrolide antibiotic demonstrates a unique mode of inhibiting protein synthesis in Mycobacterium avium complex (MAC). Cryo-electron microscopy has revealed that this compound's efficacy, even against macrolide-resistant strains, stems from a unique interaction with the bacterial ribosome. The defining feature of its mechanism is the insertion of a tercyclic moiety into a specific ribosomal pocket, which induces a "base flipping" of uridine (B1682114) 2847 (U2847). This conformational change creates a robust anchor for the drug, effectively bypassing the typical macrolide resistance mechanisms that involve alterations to the canonical binding site.

Standard Macrolides (Azithromycin & Clarithromycin): Azithromycin and clarithromycin (B1669154) are cornerstones of NTM treatment.[1] Their antibacterial effect is achieved by reversibly binding to the 50S ribosomal subunit, which inhibits the translocation of aminoacyl transfer-RNA and thereby halts protein synthesis.[2] However, the emergence of resistance, often through mutations in the 23S rRNA gene, can diminish their efficacy.[3]

Ethambutol: This bacteriostatic agent specifically targets the mycobacterial cell wall.[4] Ethambutol inhibits the enzyme arabinosyl transferase, which is crucial for the polymerization of arabinose into arabinogalactan, a key component linking mycolic acids to the peptidoglycan layer.[5] Disruption of this process increases the permeability of the cell wall, making the mycobacterium more susceptible to other drugs.

Rifamycins (B7979662) (e.g., Rifampin, Rifabutin): Rifamycins are bactericidal antibiotics that inhibit bacterial DNA-dependent RNA polymerase (RNAP). They bind to the β-subunit of RNAP, physically blocking the elongation of messenger RNA (mRNA) transcripts and thereby preventing protein synthesis. Resistance to rifamycins in NTM often arises from mutations in the rpoB gene, which encodes the RNAP β-subunit.

Amikacin (B45834): As a semi-synthetic aminoglycoside, amikacin binds to the 30S ribosomal subunit of bacteria. This interaction interferes with mRNA binding and the tRNA acceptor sites, leading to misreading of the genetic code and the production of non-functional or toxic peptides, ultimately disrupting bacterial growth.

Clofazimine (B1669197): The precise mechanism of clofazimine is not fully elucidated, but it is known to have both antimicrobial and anti-inflammatory properties. It is believed to bind to the guanine (B1146940) bases of mycobacterial DNA, thereby interfering with DNA replication and transcription. Additionally, it may destabilize the cell wall, allowing for increased penetration of other antibiotics.

Signaling Pathway and Mechanism Diagrams

KU13_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (50S Subunit) Peptide Exit Tunnel Peptide Exit Tunnel Protein_Synthesis_Inhibition Protein Synthesis Inhibition Peptide Exit Tunnel->Protein_Synthesis_Inhibition A2058/A2059 Canonical Macrolide Binding Site (A2058/A2059) A2058/A2059->Peptide Exit Tunnel Blocks tunnel U2847 U2847 U2847->Peptide Exit Tunnel Blocks tunnel This compound This compound This compound->U2847 Binds and flips U2847 (Tercyclic moiety anchors) Azithromycin Azithromycin/ Clarithromycin Azithromycin->A2058/A2059 Binds

Caption: Comparative binding of this compound and standard macrolides to the bacterial ribosome.

NTM_Drug_Targets cluster_cell Mycobacterial Cell Cell Wall Cell Wall Ribosome Ribosome RNA_Polymerase RNA Polymerase DNA DNA Ethambutol Ethambutol Ethambutol->Cell Wall Inhibits arabinosyl transferase Macrolides This compound, Azithromycin, Clarithromycin, Amikacin Macrolides->Ribosome Inhibits protein synthesis Rifamycins Rifamycins Rifamycins->RNA_Polymerase Inhibits transcription Clofazimine Clofazimine Clofazimine->DNA Binds to DNA AST_Workflow A Prepare NTM Inoculum C Inoculate Microtiter Plates A->C B Serial Dilution of Drugs B->C D Incubate Plates C->D E Read MIC Values D->E CryoEM_Workflow A Purify Bacterial Ribosomes B Incubate with Antibiotic A->B C Vitrify Sample on EM Grid B->C D Collect Data (Cryo-TEM) C->D E 3D Reconstruction & Model Building D->E

References

Assessing the Synergistic Effects of KU13 with Other Antibiotics: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a lack of publicly available scientific literature and experimental data on the synergistic effects of the novel antibiotic candidate KU13 in combination with other antibiotics. While research has highlighted the potential of this compound as a potent agent against Mycobacterium avium complex (MAC), particularly macrolide-resistant strains, its efficacy as part of a combination therapy remains an unexplored area of investigation.

This guide aims to provide a framework for assessing such synergistic effects, outlining the typical experimental protocols and data presentation methods used in the field. However, it must be emphasized that the specific data for this compound is not available in the current body of scientific publications.

Hypothetical Experimental Workflow for Assessing Synergy

Should research on the synergistic effects of this compound be undertaken, a typical experimental workflow would likely involve the following steps. This process is crucial for determining if combining this compound with other antibiotics results in an effect greater than the sum of their individual effects.

cluster_setup Experimental Setup cluster_synergy_testing Synergy Testing cluster_data_analysis Data Analysis cluster_interpretation Interpretation Isolate_Selection Bacterial Isolate Selection (e.g., MAC strains) MIC_Determination_Individual Determine Minimum Inhibitory Concentration (MIC) for This compound and each antibiotic alone Isolate_Selection->MIC_Determination_Individual Checkerboard_Assay Checkerboard Microdilution Assay (this compound + Partner Antibiotic) MIC_Determination_Individual->Checkerboard_Assay Time_Kill_Assay Time-Kill Kinetic Assays MIC_Determination_Individual->Time_Kill_Assay FICI_Calculation Calculate Fractional Inhibitory Concentration Index (FICI) Checkerboard_Assay->FICI_Calculation Time_Kill_Curves Plot Time-Kill Curves Time_Kill_Assay->Time_Kill_Curves Isobologram_Analysis Isobologram Construction and Analysis FICI_Calculation->Isobologram_Analysis Synergy_Classification Classify Interaction: Synergistic, Additive, Indifferent, or Antagonistic Isobologram_Analysis->Synergy_Classification Time_Kill_Curves->Synergy_Classification cluster_cell Bacterial Cell This compound This compound Cell_Wall Cell Wall This compound->Cell_Wall Increases Permeability Efflux_Pump Efflux Pump This compound->Efflux_Pump Inhibition Antibiotic_B Antibiotic_B Antibiotic_B->Cell_Wall Target_B Intracellular Target of Antibiotic B Antibiotic_B->Target_B Inhibition Antibiotic_B->Efflux_Pump Expulsion Cell_Wall->Target_B Facilitated Entry

KU13: A Promising Novel Macrolide for the Treatment of Nontuberculous Mycobacterial Infections

Author: BenchChem Technical Support Team. Date: December 2025

A new macrolide antibiotic, KU13, has demonstrated significant efficacy against Mycobacterium avium complex (MAC), including strains resistant to current first-line treatments. This comparison guide provides an overview of this compound's performance, its mechanism of action, and a review of alternative therapies for nontuberculous mycobacterial (NTM) infections, aimed at researchers, scientists, and drug development professionals.

Executive Summary

Nontuberculous mycobacterial (NTM) infections are an emerging public health concern, often requiring prolonged, multi-drug treatment regimens with significant side effects and suboptimal cure rates. The rise of drug-resistant strains, particularly macrolide-resistant Mycobacterium avium complex (MAC), necessitates the development of novel therapeutics.[1] this compound, a newly synthesized macrolide, has shown enhanced antimicrobial activity against both wild-type and macrolide-resistant MAC compared to the current standard-of-care antibiotic, azithromycin (B1666446) (AZM).[1] While comprehensive data on its efficacy across a wide range of NTM clinical isolates is not yet publicly available, initial findings position this compound as a promising candidate for future NTM treatment strategies.

This compound: Efficacy and Mechanism of Action

This compound was developed through a late-stage boron-mediated aglycon delivery strategy for the selective modification of azithromycin.[1] Preclinical studies have highlighted its superior performance against MAC, the most common cause of NTM-associated pulmonary disease.[1]

Key Findings:

  • Enhanced Activity: Screening of a library of potential anti-MAC drugs revealed that this compound exhibited the most potent antimicrobial activity against both wild-type and macrolide-resistant MAC.[1]

  • Novel Mechanism: Cryo-electron microscopy has indicated that this compound's inserted tercyclic moiety forms a robust anchor on the bacterial ribosome. This creates a unique binding pocket and causes the flipping of the U2847 base, which may allow it to bypass the standard mechanisms of macrolide resistance.

Comparative Data on NTM Susceptibility

A critical aspect of evaluating a new antimicrobial agent is its spectrum of activity against a diverse panel of clinical isolates. While specific quantitative data (e.g., Minimum Inhibitory Concentration [MIC] values) for this compound against a broad range of NTM species beyond MAC are not yet available in the reviewed literature, this section presents typical MIC distributions for current standard-of-care drugs against common NTM pathogens to provide a benchmark for future comparative analysis.

Table 1: Illustrative MIC Ranges for Standard NTM Drugs against Mycobacterium avium Complex (MAC)

Antimicrobial AgentMIC50 (µg/mL)MIC90 (µg/mL)
Clarithromycin (B1669154)2>64
Azithromycin832
Ethambutol48
Rifampin1632
Amikacin816

Note: Data compiled from various sources for illustrative purposes. Actual MIC values can vary significantly between studies and isolates.

Table 2: Illustrative MIC Ranges for Standard NTM Drugs against Mycobacterium abscessus

Antimicrobial AgentMIC50 (µg/mL)MIC90 (µg/mL)
Clarithromycin16>64
Amikacin1664
Cefoxitin32128
Imipenem832
Linezolid1664

Note: Data compiled from various sources for illustrative purposes. M. abscessus is known for its high level of drug resistance.

Table 3: Illustrative MIC Ranges for Standard NTM Drugs against Mycobacterium kansasii

Antimicrobial AgentMIC50 (µg/mL)MIC90 (µg/mL)
Rifampin0.251
Clarithromycin0.251
Ethambutol24
Moxifloxacin0.51
Isoniazid14

Note: Data compiled from various sources for illustrative purposes.

Experimental Protocols

Standardized methodologies are crucial for the evaluation of antimicrobial efficacy against NTM. The following are detailed protocols for key experiments cited in the evaluation of anti-NTM agents.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The Clinical and Laboratory Standards Institute (CLSI) recommends the broth microdilution method as the gold standard for NTM drug susceptibility testing.

Protocol:

  • Preparation of Inoculum: NTM colonies from a solid medium are suspended in sterile water or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Drug Dilution: The antimicrobial agents are serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared NTM suspension.

  • Incubation: Plates are incubated at the appropriate temperature (e.g., 30°C for M. marinum, 37°C for most other species) for a specified duration (typically 7-14 days for slow-growing mycobacteria and 3-5 days for rapid growers).

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Intracellular Efficacy Evaluation in a Macrophage Model

As NTM are facultative intracellular pathogens, assessing a drug's activity within host cells is critical. The human monocytic cell line THP-1 is commonly used for this purpose.

Protocol:

  • Macrophage Differentiation: THP-1 monocytes are seeded in a 24-well plate and differentiated into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Infection: The differentiated macrophages are infected with NTM at a specific multiplicity of infection (MOI) for a few hours. Extracellular bacteria are then removed by washing.

  • Drug Exposure: The infected macrophages are treated with various concentrations of the antimicrobial agent.

  • Lysis and Plating: At different time points (e.g., 24, 48, 72 hours), the macrophages are lysed with a mild detergent (e.g., saponin) to release intracellular bacteria. The lysate is then serially diluted and plated on a suitable solid medium.

  • Enumeration of Colonies: After incubation, the colony-forming units (CFU) are counted to determine the number of viable intracellular bacteria. The reduction in CFU in treated wells compared to untreated controls indicates the intracellular efficacy of the drug.

Visualizing Key Processes and Comparisons

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

KU13_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (50S Subunit) Peptidyl_Transferase_Center Peptidyl_Transferase_Center Protein_Synthesis_Inhibition Protein_Synthesis_Inhibition Peptidyl_Transferase_Center->Protein_Synthesis_Inhibition Peptide_Exit_Tunnel Peptide_Exit_Tunnel Peptide_Exit_Tunnel->Protein_Synthesis_Inhibition U2847_Base U2847_Base This compound This compound This compound->Peptidyl_Transferase_Center Binds to This compound->U2847_Base Flips Resistance_Mechanism Standard Macrolide Resistance This compound->Resistance_Mechanism Potentially Bypasses Azithromycin Azithromycin Azithromycin->Peptide_Exit_Tunnel Blocks Bacterial_Cell_Death Bacterial_Cell_Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death Resistance_Mechanism->Azithromycin Bypasses

Caption: Mechanism of action of this compound compared to azithromycin.

Experimental_Workflow Start Start NTM_Isolates NTM Clinical Isolates Start->NTM_Isolates In_Vitro_Testing In Vitro Susceptibility Testing (Broth Microdilution - MIC) NTM_Isolates->In_Vitro_Testing Intracellular_Testing Intracellular Efficacy Testing (Macrophage Model) In_Vitro_Testing->Intracellular_Testing Data_Analysis Data Analysis and Comparison Intracellular_Testing->Data_Analysis End End Data_Analysis->End

Caption: Workflow for evaluating the efficacy of anti-NTM drugs.

Comparative_Logic KU13_Efficacy Efficacy of this compound Comparison Comparison KU13_Efficacy->Comparison Alternative_Efficacy Efficacy of Alternative Drugs Alternative_Efficacy->Comparison Superior This compound is Superior Comparison->Superior MICs lower Non_Inferior This compound is Non-Inferior Comparison->Non_Inferior MICs similar Inferior This compound is Inferior Comparison->Inferior MICs higher

Caption: Logical framework for comparing this compound with alternatives.

Alternatives to this compound for NTM Treatment

The current treatment for NTM infections typically involves a multi-drug regimen administered for 12 to 18 months or longer. The choice of drugs depends on the NTM species, the site of infection, and drug susceptibility testing results.

Standard First-Line Therapies:

  • Macrolides: Azithromycin and clarithromycin are the cornerstone of treatment for many NTM infections, particularly MAC.

  • Ethambutol: Used in combination with a macrolide and a rifamycin (B1679328) for MAC infections.

  • Rifamycins: Rifampin and rifabutin (B1679326) are key components of MAC treatment regimens.

Therapies for Difficult-to-Treat NTM Infections:

  • Amikacin: Administered intravenously or as a liposomal inhalation suspension for severe or refractory MAC and M. abscessus infections.

  • Cefoxitin and Imipenem: Intravenous beta-lactams used for M. abscessus infections.

  • Linezolid: An oxazolidinone with activity against some NTM species, but its use can be limited by toxicity.

  • Clofazimine: An anti-leprosy drug that is being repurposed for the treatment of NTM infections.

  • Bedaquiline: A diarylquinoline approved for tuberculosis that has shown some activity against NTM.

Conclusion and Future Directions

This compound represents a significant advancement in the search for more effective treatments for NTM infections, particularly in the face of rising macrolide resistance. Its unique mechanism of action offers the potential to overcome existing resistance pathways. However, to fully understand its clinical potential, further research is imperative. Specifically, comprehensive studies are needed to determine the in vitro efficacy of this compound against a wide array of NTM clinical isolates, including M. abscessus, M. kansasii, and other clinically relevant species. Direct, head-to-head comparative studies with current standard-of-care and novel therapeutic agents will be crucial in defining the future role of this compound in the management of NTM diseases. As more data becomes available, this guide will be updated to provide the scientific community with the most current and comprehensive information.

References

Safety Operating Guide

Navigating the Disposal of Specialized Compounds: Procedures for KU13

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. For specialized or novel compounds such as KU13, which may not have widely published disposal guidelines, a systematic approach based on established safety principles is essential. Researchers, scientists, and drug development professionals must adhere to rigorous protocols to mitigate risks to personnel and the environment.

General Chemical Waste Disposal Procedures

In the absence of specific disposal instructions for a compound labeled "this compound," it is imperative to follow general best practices for chemical waste management. The foundational step is to consult your institution's Environmental Health and Safety (EHS) department, as they will be familiar with local, state, and federal regulations.[1][2] The following steps provide a general framework for the safe handling and disposal of chemical waste.

Waste Identification and Characterization:

  • Hazard Assessment: Determine the potential hazards associated with the waste. This includes assessing its ignitability, corrosivity, reactivity, and toxicity.[1] A Safety Data Sheet (SDS) is the primary source for this information. If an SDS is not available for a novel compound like this compound, a risk assessment should be conducted based on its chemical properties and any known analogs.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents (avoiding abbreviations or formulas), and the date accumulation started.[2]

Waste Segregation and Storage:

  • Compatibility: Never mix incompatible waste streams.[3] For instance, acids should be kept separate from bases, and oxidizers from flammable materials.

  • Container Selection: Use containers that are compatible with the chemical waste being stored.[1][3] Ensure containers are in good condition and have secure, tight-fitting lids.[3]

  • Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA) that is under the control of the lab director.[3] The SAA should have secondary containment to prevent spills.[3]

Disposal Process:

  • EHS Notification: Once a waste container is full, or if the research project involving the chemical is complete, notify the EHS office for pickup.[1][4] Do not dispose of hazardous chemicals down the sink or in the regular trash.[2][3]

  • Empty Containers: Containers that held acutely toxic chemicals must be disposed of as hazardous waste.[4] Other empty containers should be thoroughly rinsed (if safe to do so), with the rinsate collected as hazardous waste, and the labels defaced before disposal.[4]

Logical Workflow for Unknown Waste Disposal

The following diagram illustrates a logical workflow for the characterization and disposal of an unknown chemical waste, a scenario that would apply to a substance like this compound if its properties are not well-documented.

cluster_0 Phase 1: Characterization cluster_1 Phase 2: Segregation & Storage cluster_2 Phase 3: Disposal A Encounter Unknown Waste (e.g., 'this compound') B Consult Internal Documentation (Lab Notebooks, Inventory) A->B C Review Safety Data Sheet (SDS) or Conduct Literature Search B->C D Perform Hazard Analysis (Toxicity, Reactivity, etc.) C->D I Contact Environmental Health & Safety (EHS) Office C->I If hazards are severe or uncertain E Select Compatible Waste Container D->E Proceed with known hazard characteristics F Label Container Correctly: 'Hazardous Waste' + Contents E->F G Segregate from Incompatible Chemicals F->G H Store in Designated Satellite Accumulation Area (SAA) G->H J Arrange for Waste Pickup I->J K Document Waste Transfer J->K

References

Personal protective equipment for handling KU13

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of KU13, a novel macrolide antibiotic intended for research purposes. The following procedures are based on best practices for handling potent pharmaceutical compounds in a laboratory setting.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 3066104-44-4) was not publicly available at the time of this writing. The following guidance is based on safety protocols for similar potent macrolide antibiotics and research chemicals. Researchers, scientists, and drug development professionals are strongly advised to seek a compound-specific SDS from the supplier and to perform a thorough risk assessment before handling this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. A risk assessment should be conducted for each procedure to determine the specific PPE required.

Equipment Specification Purpose
Gloves Chemical-resistant, powder-free nitrile gloves (double-gloving recommended)Prevents skin contact and absorption.
Eye Protection Chemical safety goggles or a face shield worn over safety glassesProtects eyes from splashes and aerosols.
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95 or higher)Prevents inhalation of airborne particles, especially when handling the powder form.
Protective Clothing Disposable gown with long sleeves and tight-fitting cuffs or a dedicated lab coatProtects skin and personal clothing from contamination.
Foot Protection Closed-toe shoesPrevents foot injuries from dropped objects or spills.

Operational Plan for Handling

A systematic approach is crucial for safely handling this compound. All handling of the compound must occur in a designated and restricted area.

2.1. Preparation

  • Designated Area: All handling of this compound powder should occur within a certified chemical fume hood, a glove box, or a ventilated balance enclosure to ensure containment.

  • Decontamination: Ensure that a decontamination solution (e.g., 70% ethanol) is readily available in the work area.

  • Waste Disposal Setup: Prepare labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).

2.2. Handling Procedures

  • Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. If handling powders, use techniques that minimize dust generation, such as gentle scooping.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid splashing. Keep containers covered as much as possible.

  • Spill Management: In the event of a spill, immediately alert others in the area. Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.

2.3. Post-Handling

  • Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with an appropriate disinfectant.

  • PPE Doffing: Remove PPE in a designated area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.

Disposal Plan

Improper disposal of antibiotics can contribute to environmental contamination and the development of antibiotic resistance.[1] All waste generated from handling this compound must be treated as hazardous chemical waste.

Waste Type Disposal Procedure
Solid Waste (e.g., contaminated gloves, gowns, weigh paper, pipette tips) Place in a clearly labeled, sealed hazardous waste container.
Liquid Waste (e.g., stock solutions, unused media containing this compound) Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[2]
Sharps Waste (e.g., needles, syringes) Dispose of in a designated, puncture-resistant sharps container labeled as hazardous waste.

Stock antibiotic solutions are at much higher concentrations than those used in media and are considered hazardous chemical waste. They should be collected in an approved container for chemical waste and disposed of following institutional guidelines.[1]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

KU13_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area 1. Designate Handling Area (Fume Hood/Glove Box) prep_ppe 2. Don Appropriate PPE prep_area->prep_ppe prep_waste 3. Prepare Labeled Waste Containers prep_ppe->prep_waste weigh 4. Weigh/Aliquot this compound Powder prep_waste->weigh dissolve 5. Prepare Stock Solution weigh->dissolve decontaminate 6. Decontaminate Work Area & Equipment dissolve->decontaminate doff_ppe 7. Doff PPE Correctly decontaminate->doff_ppe dispose 8. Dispose of Waste doff_ppe->dispose

Caption: Workflow for safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.